5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
5-(butylcarbamoylamino)-2-ethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-3-5-8-15-13(17)16-10-6-7-11(20-4-2)12(9-10)21(14,18)19/h6-7,9H,3-5,8H2,1-2H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIVUJFWSTKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)OCC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373850 | |
| Record name | 5-[(Butylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-18-2 | |
| Record name | 5-[(Butylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of a urea intermediate followed by chlorosulfonation. This document outlines the precise experimental procedures, reagent specifications, and reaction conditions necessary for the successful synthesis of the target molecule.
Overall Reaction Scheme
The synthesis of this compound is accomplished through a two-step reaction sequence starting from 4-ethoxyaniline. The first step involves the formation of N-(4-ethoxyphenyl)-N'-butylurea through the reaction of 4-ethoxyaniline with butyl isocyanate. The subsequent step is the chlorosulfonation of the urea intermediate to yield the final product.
An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides context through data on structurally related compounds. Detailed experimental protocols for its synthesis and characterization are presented based on established methodologies for analogous molecules. Furthermore, this guide explores the potential biological significance of this compound class, particularly as inhibitors of the dihydroorotate dehydrogenase (DHODH) pathway, a critical target in cancer therapy, especially for acute myeloid leukemia (AML).
Physicochemical Properties
This compound is a substituted aromatic sulfonyl chloride. The presence of the ureido and ethoxy groups, along with the reactive sulfonyl chloride moiety, suggests its potential as an intermediate in the synthesis of biologically active molecules.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 680618-18-2 | [1] |
| Molecular Formula | C₁₃H₁₉ClN₂O₄S | [1] |
| Molecular Weight | 334.82 g/mol | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Hydrolyzes in the presence of water. | Inferred from related compounds[2][3] |
| Appearance | Data not available (likely a solid at room temperature) | - |
| SMILES Code | O=S(C1=CC(NC(NCCCC)=O)=CC=C1OCC)(Cl)=O | [1] |
Experimental Protocols
The following sections detail the probable methodologies for the synthesis and characterization of this compound based on established chemical literature for similar compounds.
Synthesis
A plausible and commonly employed method for the synthesis of this compound involves a two-step process starting from 4-ethoxyaniline.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 1-Butyl-3-(4-ethoxyphenyl)urea
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxyaniline in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of butyl isocyanate to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
The product, 1-butyl-3-(4-ethoxyphenyl)urea, will likely precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dry under vacuum.
Step 2: Chlorosulfonation to Yield this compound
-
In a clean, dry, round-bottom flask, place the synthesized 1-butyl-3-(4-ethoxyphenyl)urea.
-
Cool the flask in an ice-salt bath to approximately -10 °C.
-
Under a fume hood and with vigorous stirring, slowly and carefully add an excess of chlorosulfonic acid (typically 5-10 equivalents) to the urea derivative. This reaction is highly exothermic and releases HCl gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for a few hours to ensure the reaction goes to completion.[4]
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the butyl group protons, the ethoxy group protons, aromatic protons, and the urea N-H protons with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the carbonyl carbon of the urea, and the aliphatic carbons of the butyl and ethoxy groups. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (urea), C=O stretching (urea), S=O stretching (sulfonyl chloride), and C-O-C stretching (ether). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated theoretical values. |
Biological Activity and Signaling Pathways
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[6] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to sustain their growth.[7] Therefore, DHODH has emerged as a promising therapeutic target, particularly in the context of acute myeloid leukemia (AML).[8][9]
Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn can induce cell cycle arrest, apoptosis (programmed cell death), and cellular differentiation in AML cells.[7][9][10]
DHODH Inhibition Signaling Pathway in AML
Caption: Proposed mechanism of action via DHODH inhibition in AML cells.
Conclusion
This compound is a molecule of interest for medicinal chemistry and drug development, primarily due to its structural features that suggest potential as a synthetic intermediate for biologically active compounds. The likely synthetic route is straightforward, and the resulting compound can be characterized by standard analytical methods. The structural analogy to known DHODH inhibitors points towards a promising area of investigation for its potential therapeutic applications, especially in oncology. Further research is warranted to isolate and characterize this compound, determine its precise physicochemical properties, and evaluate its biological activity to validate its potential as a DHODH inhibitor.
References
- 1. 680618-18-2|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
CAS Number: 680618-18-2
This technical guide provides a comprehensive overview of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride, a sulfonyl chloride derivative of potential interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide incorporates information on closely related analogues and general principles of sulfonyl chloride chemistry to offer a predictive profile.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride[1] | 2-Ethoxy-5-(3,3-dimethylureido)benzene-1-sulfonyl chloride[2] |
| CAS Number | 680618-18-2 | 680618-13-7 | 680618-14-8 |
| Molecular Formula | C13H19ClN2O4S | C10H13ClN2O4S | C11H15ClN2O4S |
| Molecular Weight | 334.82 g/mol | 292.74 g/mol | 306.77 g/mol |
| Appearance | Not specified (likely a solid) | Not specified | White to Yellow Solid |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
| Storage Temperature | Not specified (Cold-chain transportation suggested)[3] | Not specified | 2-8 °C |
Synthesis and Purification
A definitive, validated synthesis protocol for this compound is not publicly documented. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related ureido-benzenesulfonyl chlorides. The general approach involves two key steps: the formation of a ureido-aniline intermediate followed by chlorosulfonylation.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-Amino-2-ethoxyphenyl)-3-butylurea
-
To a stirred solution of 4-amino-3-ethoxyphenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), slowly add an equimolar amount of butyl isocyanate at room temperature.
-
The reaction mixture is stirred for several hours to overnight.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired ureido-aniline intermediate.
Step 2: Synthesis of this compound
-
The purified 1-(4-amino-2-ethoxyphenyl)-3-butylurea is added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C) with vigorous stirring.
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Spectroscopic Data (Predictive)
Specific spectroscopic data for this compound is not available. The following are predicted key signals based on the chemical structure:
-
¹H NMR: Protons of the butyl group, ethoxy group, aromatic ring, and the N-H protons of the urea linkage would be expected. The chemical shifts would be influenced by the electron-withdrawing sulfonyl chloride group.
-
¹³C NMR: Resonances for the carbons of the butyl and ethoxy groups, the aromatic carbons, and the carbonyl carbon of the urea would be present.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (urea), C=O stretching (urea), S=O stretching (sulfonyl chloride), and C-O stretching (ethoxy) would be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be detected, along with characteristic fragmentation patterns.
Biological Activity and Mechanism of Action (Potential)
While no specific biological activity has been reported for this compound, the broader class of ureido-benzenesulfonamides has been extensively studied, particularly as inhibitors of carbonic anhydrases (CAs).[4][5][6][7]
Potential as a Carbonic Anhydrase Inhibitor
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4]
The general structure of ureido-substituted benzenesulfonamides makes them suitable candidates for CA inhibition. The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, while the ureido-substituted phenyl ring can interact with amino acid residues in the active site cavity, influencing potency and selectivity for different CA isoforms.[7]
Hypothesized Signaling Pathway Involvement
Caption: Potential mechanism of action via carbonic anhydrase inhibition.
Safety and Handling
Specific toxicity data for this compound is not available. However, as a sulfonyl chloride, it should be handled with care in a well-ventilated fume hood. Sulfonyl chlorides are reactive compounds that can react with moisture and nucleophiles. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For a related compound, 2-Ethoxy-5-(3,3-dimethylureido)benzene-1-sulfonyl chloride, the hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[2]
Conclusion
This compound is a chemical compound with potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. While specific experimental data is currently limited, this guide provides a foundational understanding based on the chemistry of related compounds. Further research is necessary to fully characterize its physicochemical properties, develop optimized synthetic protocols, and evaluate its biological activity and therapeutic potential. Researchers working with this compound should proceed with appropriate safety precautions and conduct thorough analytical characterization.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-ETHOXY-5-(3,3-DIMETHYLUREIDO) BENZENE-1-SULFONYL CHLORIDE | 680618-14-8 [sigmaaldrich.com]
- 3. 680618-18-2|this compound|BLD Pharm [bldpharm.com]
- 4. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of β-carbonic anhydrases with ureido-substituted benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Activities of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative with a chemical structure suggesting potential for biological activity. As a member of the sulfonamide class of compounds, it holds promise for interacting with various biological targets. This document provides a technical overview of this compound, focusing on its chemical characteristics. Due to a lack of specific studies on its mechanism of action, this guide will draw upon the broader understanding of sulfonamides to infer potential biological roles and will outline a theoretical framework for its investigation.
Chemical Identity and Properties
This compound is an organic compound characterized by a sulfonyl chloride group attached to a substituted benzene ring.
| Property | Value | Source |
| CAS Number | 680618-18-2 | [1] |
| Molecular Formula | C13H19ClN2O4S | [1] |
| Molecular Weight | 334.82 g/mol | [1] |
| SMILES Code | O=S(C1=CC(NC(NCCCC)=O)=CC=C1OCC)(Cl)=O | [1] |
Postulated Mechanism of Action: An Inference-Based Approach
Direct experimental evidence detailing the mechanism of action for this compound is not currently available in the public domain. However, the well-established activities of the sulfonamide functional group allow for the formulation of several plausible hypotheses. Sulfonamides are known to be versatile pharmacophores, capable of inhibiting various enzymes and modulating protein-protein interactions.[2][3]
A primary mode of action for many sulfonamide-containing drugs is through competitive inhibition of enzymes. The sulfonamide moiety can mimic the substrate or a transition state, binding to the active site and preventing the endogenous substrate from binding.
Hypothetical Signaling Pathway Inhibition
Caption: Postulated inhibition of a generic kinase signaling pathway.
Proposed Experimental Protocols for Mechanism of Action Elucidation
To elucidate the specific mechanism of action of this compound, a systematic experimental approach is necessary. The following protocols are proposed as a starting point for investigation.
General Kinase Inhibition Assay
Objective: To screen for inhibitory activity against a panel of protein kinases.
Methodology:
-
A panel of recombinant human protein kinases would be utilized.
-
The compound will be serially diluted to a range of concentrations.
-
The kinase activity will be measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
The compound will be incubated with the kinase, substrate, and ATP.
-
The amount of product formed will be quantified and compared to a vehicle control.
-
IC50 values will be calculated from the dose-response curves.
Experimental Workflow for Kinase Inhibition Screening
References
5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride molecular weight and formula
An In-Depth Technical Guide on 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
This guide provides detailed information on the molecular properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C13H19ClN2O4S[1] |
| Molecular Weight | 334.82[1] |
Structural and Component Relationship
The logical arrangement of the functional groups within this compound is crucial for understanding its chemical behavior and potential interactions in biological systems. The following diagram illustrates the connectivity of its primary components.
References
An In-depth Technical Guide to the Solubility of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride. Due to the limited availability of public data on this specific compound, this guide establishes a theoretical solubility profile based on its structural components and presents solubility data for the structurally analogous sulfonylurea compound, Glibenclamide. Furthermore, a detailed, generalized experimental protocol for the accurate determination of its solubility in various organic solvents is provided, along with a visual workflow for this procedure. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and process development.
Introduction
This compound is a complex organic molecule featuring several key functional groups that dictate its physicochemical properties, including a sulfonyl chloride, a urea linkage, an ethoxy group, and a butyl chain attached to a benzene ring. While it is not widely documented as an active pharmaceutical ingredient (API), its structure suggests it is likely utilized as a chemical intermediate in the synthesis of more complex molecules, such as novel pharmaceutical candidates.
Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and further chemical reactions. This guide addresses the absence of specific solubility data by providing a qualitative assessment of its expected solubility and offering a practical framework for its experimental determination.
Physicochemical Properties
A summary of the known and calculated physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.
| Property | Value | Source |
| CAS Number | 680618-18-2 | BLDpharm[1] |
| Molecular Formula | C13H19ClN2O4S | BLDpharm[1] |
| Molecular Weight | 334.82 g/mol | BLDpharm[1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Functional Groups | Sulfonyl Chloride, Urea, Ether (Ethoxy), Alkyl (Butyl), Aromatic Ring | Chemical Structure |
Expected Solubility Profile: A Qualitative Assessment
The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar regions, suggesting a nuanced solubility profile.
-
Polar Moieties: The sulfonyl chloride (-SO2Cl) and the urea (-NH-CO-NH-) groups are polar and capable of hydrogen bonding. These groups will favor interactions with polar solvents. The sulfonyl chloride group is highly reactive, especially towards protic solvents like alcohols and water, which can lead to solvolysis rather than simple dissolution.
-
Non-Polar Moieties: The butyl chain (-C4H9) and the benzene ring are non-polar and will contribute to solubility in non-polar organic solvents through van der Waals interactions. The ethoxy group (-OC2H5) has intermediate polarity.
Based on this structure, the compound is expected to have limited solubility in highly non-polar solvents like hexanes and better solubility in solvents of intermediate to high polarity, such as chlorinated solvents (e.g., dichloromethane), ethers (e.g., tetrahydrofuran), and polar aprotic solvents (e.g., acetone, acetonitrile, DMSO). However, reactivity with polar protic solvents (e.g., methanol, ethanol) is a significant consideration.
Solubility of a Structurally Related Analog: Glibenclamide
To provide a quantitative perspective, the solubility of Glibenclamide, a well-known antidiabetic drug that also contains a sulfonylurea structure, is presented in Table 2. While Glibenclamide is a more complex molecule, its solubility data offers valuable insights into the types of solvents that are likely to be effective for this compound.
| Solvent | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Not Specified |
| Ethanol | 5 mg/mL | Not Specified |
| Methanol | ~4 mg/mL (1:250) | Not Specified |
| Chloroform | ~27.8 mg/mL (1:36) | Not Specified |
| Acetone | Slightly Soluble | Not Specified |
| Water | Insoluble | Not Specified |
Data sourced from ChemicalBook[2]. Note that Glibenclamide lacks the reactive sulfonyl chloride moiety.
The data for Glibenclamide shows a strong preference for polar aprotic solvents like DMSO and moderate solubility in other organic solvents, with insolubility in water[2]. This aligns with the qualitative assessment for this compound.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the thermodynamic solubility of this compound in an organic solvent using the widely accepted shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).[3][4][5][6]
5.1. Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
5.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
5.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure equilibrium with the solid phase.
-
Accurately pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible at the end of the equilibration period.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.
-
To separate the undissolved solid, either centrifuge the vial at a high speed or filter a portion of the supernatant through a 0.22 µm syringe filter.[7] Filtration is often preferred to remove fine particulates.
-
Immediately dilute an accurately known volume of the clear filtrate with the mobile phase of the HPLC method to a concentration within the pre-determined calibration range.
-
5.4. HPLC Analysis
-
Method Setup:
-
Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the compound in the mobile phase at known concentrations.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).[7]
-
-
Sample Analysis:
-
Inject the diluted sample solution into the HPLC system.
-
Determine the peak area of the analyte.
-
5.5. Calculation of Solubility
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The resulting concentration is the solubility of the compound in the selected solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for solubility determination is illustrated in the following diagram.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide has addressed the solubility of this compound by providing a qualitative analysis based on its chemical structure, presenting quantitative data from a relevant structural analog, and detailing a robust experimental protocol for its precise determination. The high reactivity of the sulfonyl chloride group necessitates careful solvent selection, particularly avoiding protic solvents if solvolysis is not the intended outcome. The provided experimental workflow and protocol offer a clear path for researchers to generate reliable and accurate solubility data, which is essential for the effective use of this compound in synthesis and other applications within the fields of chemical research and drug development.
References
- 1. 680618-18-2|this compound|BLD Pharm [bldpharm.com]
- 2. Glibenclamide | 10238-21-8 [chemicalbook.com]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. bioassaysys.com [bioassaysys.com]
- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 7. pharmaguru.co [pharmaguru.co]
Unlocking Potential: A Technical Guide to the Research Applications of Substituted Benzene Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Substituted benzene sulfonyl chlorides are a versatile class of organic reagents that serve as pivotal building blocks in a multitude of scientific disciplines, ranging from medicinal chemistry and chemical biology to materials science. Their inherent reactivity, attributable to the electrophilic sulfonyl chloride moiety, allows for the facile formation of sulfonamides, sulfonate esters, and other derivatives. This reactivity, coupled with the vast possibilities for substitution on the benzene ring, provides a powerful toolkit for the synthesis of molecules with tailored properties and functions. This in-depth technical guide explores the core research applications of these valuable compounds, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
Medicinal Chemistry: Engineering Bioactive Molecules
The sulfonamide functional group, readily synthesized from substituted benzene sulfonyl chlorides and amines, is a cornerstone of modern medicinal chemistry. This privileged scaffold is present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and a growing number of targeted therapies.
Enzyme Inhibition: A Focus on Carbonic Anhydrases
Substituted benzenesulfonamides are particularly renowned for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1][2] Dysregulation of specific CA isoforms is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive drug targets.[2][3] The primary sulfonamide group coordinates to the zinc ion in the enzyme's active site, forming the basis of the inhibitory activity. The substituents on the benzene ring play a critical role in modulating the potency and isoform selectivity of these inhibitors.[2][4]
The following tables summarize the inhibition constants (Kᵢ) of various substituted benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data highlights how modifications to the substitution pattern on the benzene ring influence inhibitory potency and selectivity.
Table 1: Inhibition Constants (Kᵢ, nM) of Benzenesulfonamide Derivatives Against hCA Isoforms
| Compound | Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1 | 4-NH₂ (Sulfanilamide) | 250 | 150 | 25 | 4.5 |
| 2 | 4-Cl | 100 | 30.1 | 8.5 | 55.4 |
| 3 | 4-F | 80 | 41.5 | 9.2 | 62.8 |
| 4 | 4-CH₃ | 1500 | 755 | 568.8 | 113.2 |
| 5 | 3-NO₂ | 70 | 62.8 | 6.1 | 80.1 |
| 6 | 4-NO₂ | 50 | 35.2 | 5.8 | 75.6 |
Data compiled from multiple sources.[3][5][6]
Table 2: Inhibition Data for Three-Tailed Sulfonamide Derivatives
| Compound | R¹ | R² | Linker | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, μM) | hCA XII (Kᵢ, nM) |
| 8 | H | H | - | 458.1 | 153.7 | 6.2 | 113.2 |
| 18 | H | H | -(CH₂)₂- | 250.3 | 89.1 | 3.5 | 43.9 |
| 26 | CH₃ | H | -(CH₂)₃- | 315.6 | 102.4 | 4.1 | 280.0 |
| 29 | H | CH₃ | -(CH₂)₄- | 420.1 | 125.8 | 5.8 | 302.5 |
Data adapted from a study on three-tails approach for CA inhibitors.[6]
Experimental Protocol: Synthesis of a Benzenesulfonamide Derivative
This protocol outlines a general procedure for the synthesis of N-substituted benzenesulfonamides from a primary amine and a substituted benzenesulfonyl chloride.[7][8]
Materials:
-
Substituted primary amine (1.0 eq)
-
Substituted benzenesulfonyl chloride (1.05 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 eq) in pyridine in a round-bottom flask at 0 °C.
-
Slowly add a solution of the substituted benzenesulfonyl chloride (1.05 eq) in a minimal amount of DCM to the amine solution via a dropping funnel with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.
Chemical Biology: Probing Biological Systems
Substituted benzene sulfonyl chlorides are invaluable tools in chemical biology for labeling and probing biomolecules, providing insights into their structure, function, and dynamics.
Fluorescent Labeling of Proteins
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic example of a substituted benzene sulfonyl chloride used as a fluorescent probe.[9][10] It reacts with primary and secondary amines, such as the N-terminus of a protein and the side chain of lysine residues, to form fluorescent sulfonamide adducts.[9][11] The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, making it a useful tool for studying protein conformation and binding events.[12]
Table 3: Spectral Properties of Dansyl Chloride and its Amine Adduct
| Compound | Solvent | Excitation Max (λₑₓ, nm) | Emission Max (λₑₘ, nm) |
| Dansyl Chloride | Acetone | 340 | 535 |
| Dansyl-Amine Adduct | Water | ~330 | ~560 |
| Dansyl-Amine Adduct | Dioxane | ~340 | ~510 |
Data compiled from various sources.[12][13]
Experimental Protocol: Fluorescent Labeling of a Protein with Dansyl Chloride
This protocol provides a general method for labeling a protein with dansyl chloride.[9][14]
Materials:
-
Protein of interest
-
100 mM Sodium bicarbonate buffer, pH 9.5
-
Dansyl chloride
-
Anhydrous acetonitrile or acetone
-
Dialysis tubing or size-exclusion chromatography column
Procedure:
-
Dissolve the protein in 100 mM sodium bicarbonate buffer (pH 9.5) to a final concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of dansyl chloride (e.g., 10 mg/mL) in anhydrous acetonitrile or acetone.
-
While gently vortexing, add the dansyl chloride solution to the protein solution. A typical starting molar ratio is a 10- to 50-fold molar excess of dansyl chloride to protein.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4 °C overnight.
-
Remove the unreacted dansyl chloride and byproducts (dansyl hydroxide) by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~330 nm).
Organic Synthesis: Versatile Reagents and Protecting Groups
Substituted benzene sulfonyl chlorides are indispensable reagents in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters, which serve as key intermediates and protecting groups.
Amine Protection and Activation: The Nosyl and Tosyl Groups
-
2-Nitrobenzenesulfonyl (Nosyl) Chloride: This reagent is used to introduce the nosyl protecting group onto primary and secondary amines. The resulting nosylamides are stable under a variety of reaction conditions. A key advantage of the nosyl group is its facile removal under mild conditions using a thiol and a base, a process central to the Fukuyama Amine Synthesis .[15][16] This methodology allows for the synthesis of secondary amines from primary amines.[15]
-
p-Toluenesulfonyl (Tosyl) Chloride: Tosyl chloride is widely used to protect amines and to convert alcohols into good leaving groups (tosylates) for nucleophilic substitution and elimination reactions.
This protocol describes the deprotection of a nosylamide to yield a secondary amine.[15]
Materials:
-
N-substituted-2-nitrobenzenesulfonamide
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the N-substituted-2-nitrobenzenesulfonamide in acetonitrile or DMF.
-
Add thiophenol (2.5 eq) and potassium carbonate (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the secondary amine.
"Click" Chemistry
The versatility of substituted benzene sulfonyl chlorides extends to their use in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[17][18] For instance, sulfonyl azides, which can be prepared from the corresponding sulfonyl chlorides, participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form N-sulfonyl triazoles. This approach has been used to synthesize novel carbonic anhydrase inhibitors.
Conclusion
Substituted benzene sulfonyl chlorides are a powerful and versatile class of reagents with broad and impactful research applications. From the rational design of potent and selective enzyme inhibitors in medicinal chemistry to the development of sophisticated fluorescent probes for interrogating biological systems and their central role in robust synthetic methodologies, their importance cannot be overstated. The ability to readily tune their properties through aromatic substitution provides a vast chemical space for exploration. This guide has provided a comprehensive overview of their key applications, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers aiming to harness the full potential of these remarkable compounds in their scientific pursuits.
References
- 1. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 9. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 10. benchchem.com [benchchem.com]
- 11. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 12. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. labinsights.nl [labinsights.nl]
- 18. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide on the Discovery and History of Ureido-benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ureido-benzenesulfonyl chlorides represent a pivotal class of chemical intermediates, forming the backbone of a wide array of compounds with significant applications in medicine and agriculture. Their discovery and subsequent development have led to the creation of essential drugs, most notably the sulfonylurea class of antidiabetic agents, and highly effective herbicides. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of ureido-benzenesulfonyl chlorides and their derivatives, tailored for professionals in research and drug development.
Historical Perspective and Key Discoveries
The history of ureido-benzenesulfonyl chlorides is intrinsically linked to the development of sulfonylureas. The journey began in the 1940s with the serendipitous discovery of the hypoglycemic properties of certain sulfonamide compounds.
The Dawn of Antidiabetic Agents: In 1942, while investigating sulfonamide antibiotics for the treatment of typhoid fever, French chemist Marcel Janbon and his colleagues observed that a specific compound, p-amino-sulfonamide-isopropylthiodiazole, induced hypoglycemia in patients[1]. This accidental finding opened a new avenue of research into oral antidiabetic drugs. This led to the development of the first generation of sulfonylurea drugs in the 1950s, with carbutamide being one of the first to be used clinically, although it was later withdrawn due to side effects[1]. Subsequently, tolbutamide was introduced in Germany in 1956 as a safer alternative and became the first clinically established sulfonylurea for diabetes treatment[1]. Chlorpropamide, another first-generation sulfonylurea, was also developed during this period and is known for its long-lasting effects[2].
Revolutionizing Agriculture: A significant breakthrough in a different field occurred in 1975 when George Levitt of DuPont discovered a new class of sulfonylurea compounds with potent herbicidal activity[3][4]. These compounds were found to be highly effective at very low application rates, selective for various crops, and had a favorable environmental profile due to their relatively short half-life[3]. The first commercial sulfonylurea herbicide, chlorsulfuron, was launched in 1982 for use in wheat and barley crops[3]. This discovery revolutionized weed control and became a cornerstone of modern agriculture[3].
Chemical Synthesis and Methodologies
The synthesis of ureido-benzenesulfonyl chlorides and their subsequent conversion to sulfonylureas are crucial processes in the production of these important compounds. The general approach involves the formation of a sulfonylurea bridge between an aromatic sulfonamide and an amine.
General Synthetic Pathways
Two primary retrosynthetic analyses for the sulfonylurea motif are commonly considered:
-
Formation of the S-N bond: This involves the reaction of a sulfonamide with an electrophilic isocyanate or carbamate.
-
Formation of the R-N bond: This route involves the reaction of an amine with an electrophilic sulfonyl isocyanate or N-sulfonyl carbamate.
The first route, reacting a sulfonamide with an isocyanate, is a widely used and versatile method for the synthesis of a diverse range of sulfonylurea derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-(3-Propylureido)benzenesulfonyl Chloride
This protocol details a representative synthesis of a ureido-benzenesulfonyl chloride, which can be adapted for the synthesis of other analogs.
Materials:
-
4-Aminobenzenesulfonamide (sulfanilamide)
-
Propyl isocyanate
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., acetone, DMF)
-
Chlorosulfonic acid
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
Step 1: Synthesis of 1-(4-sulfamoylphenyl)-3-propylurea
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzenesulfonamide in a minimal amount of anhydrous acetone.
-
Add a suitable base, such as pyridine (1.2 equivalents), to the solution.
-
Slowly add propyl isocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-sulfamoylphenyl)-3-propylurea.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Chlorosulfonation of 1-(4-sulfamoylphenyl)-3-propylurea
-
In a flask equipped with a dropping funnel and a gas outlet, carefully add the purified 1-(4-sulfamoylphenyl)-3-propylurea to an excess of chlorosulfonic acid (e.g., 5-10 equivalents) at 0 °C with stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
The precipitated solid, 4-(3-propylureido)benzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Protocol 2: Synthesis of N-(p-chlorobenzenesulfonyl)-N'-n-propylurea (Chlorpropamide)
This protocol outlines the synthesis of the antidiabetic drug chlorpropamide.
Materials:
-
p-Chlorobenzenesulfonamide
-
n-Propyl isocyanate
-
Organic base (e.g., triethylamine)
-
Inert polar organic solvent (e.g., acetone)
Procedure:
-
Suspend p-chlorobenzenesulfonamide in acetone in a reaction flask.
-
Add an organic base such as triethylamine to the suspension.
-
Add n-propyl isocyanate dropwise to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (as monitored by TLC).
-
The resulting N-(p-chlorobenzenesulfonyl)-N'-n-propylurea can be isolated by filtration and purified by recrystallization.[5]
Data Presentation
Table 1: Physical and Spectral Data of Selected Ureido-benzenesulfonyl Chlorides and Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Key Spectral Data (¹H NMR, IR) | Reference |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 13-15 | - | - | [6][7] |
| 4-Ureidobenzene-1-sulfonyl chloride | C₇H₇ClN₂O₃S | 234.66 | - | - | - | [8] |
| 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride | C₁₀H₁₃ClN₂O₄S | 292.74 | - | - | - | [9] |
| 4-(3-Butyl-ureido)-benzenesulfonyl chloride | C₁₁H₁₅ClN₂O₃S | 290.77 | - | - | - | [10] |
| 4-(3-Butyl-ureido)-2-methyl-benzenesulfonyl chloride | C₁₂H₁₇ClN₂O₃S | 304.79 | - | - | - | [11] |
| 4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride | C₁₄H₁₁Cl₃N₂O₃S | 413.68 | - | - | - | [12] |
| N-(p-chlorobenzenesulfonyl)-N'-n-propylurea (Chlorpropamide) | C₁₀H₁₃ClN₂O₃S | 276.74 | 129.2-129.8 | - | - | [5] |
Table 2: Biological Activity of Selected Sulfonylurea Derivatives
| Compound | Target | Biological Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| 6-Chloro-N-(4-(N-((2-hydroxy-4-nitrophenyl) carbamoyl)sulfamoyl)phenethyl)nicotinamide | α-glucosidase | Inhibition | >492.39 | [3] |
| Compound 7c (a sulfonylurea derivative) | α-glucosidase | Inhibition | 329.62 | [3] |
| Glipizide | α-glucosidase | Inhibition | 300.47 | [3] |
| Acarbose (control) | α-glucosidase | Inhibition | 268.29 | [3] |
| Compound S7 | α-amylase | Inhibition | 227.84 ± 1.48 | |
| Compound S8 | α-amylase | Inhibition | 298.27 ± 8.61 | |
| Compound S13 | α-amylase | Inhibition | 254.12 ± 3.25 | |
| Compound S14 | α-amylase | Inhibition | 249.56 ± 2.54 |
Mechanism of Action and Signaling Pathways
The biological effects of sulfonylurea derivatives are primarily attributed to their interaction with specific protein targets, leading to the modulation of key signaling pathways.
Antidiabetic Activity: Inhibition of K-ATP Channels
In pancreatic β-cells, sulfonylureas exert their glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. This binding event initiates a cascade that leads to insulin secretion.
Signaling Pathway:
-
Binding to SUR1: Sulfonylureas bind to the SUR1 subunit of the K-ATP channel on the pancreatic β-cell membrane.
-
Channel Closure: This binding inhibits the channel's activity, causing it to close.
-
Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions (K+), leading to a buildup of positive charge inside the cell and causing membrane depolarization.
-
Calcium Influx: The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺) into the cell.
-
Insulin Exocytosis: The increased intracellular calcium concentration triggers the fusion of insulin-containing vesicles with the cell membrane and the subsequent release of insulin into the bloodstream.
Caption: Signaling pathway of sulfonylurea-induced insulin secretion.
Herbicidal Activity: Inhibition of Acetolactate Synthase (ALS)
In plants, sulfonylurea herbicides target and inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.
Inhibition Pathway:
-
Uptake and Translocation: The herbicide is absorbed by the plant's roots and leaves and translocated to the growing points.
-
Binding to ALS: The sulfonylurea molecule binds to a specific site on the ALS enzyme, blocking the active site.
-
Inhibition of Amino Acid Synthesis: This binding prevents the enzyme from catalyzing the first step in the synthesis of branched-chain amino acids.
-
Cessation of Growth: The depletion of these essential amino acids halts protein synthesis and cell division, leading to the cessation of plant growth.
-
Plant Death: Ultimately, the plant dies due to the inability to produce essential proteins and carry out vital metabolic functions.
Caption: Mechanism of action of sulfonylurea herbicides via ALS inhibition.
Conclusion
The discovery and development of ureido-benzenesulfonyl chlorides and their derivatives have had a profound impact on both medicine and agriculture. From their origins in the unexpected observation of hypoglycemic effects to their rational design as potent herbicides, these compounds have demonstrated remarkable versatility. The synthetic methodologies, while established, continue to be refined for improved efficiency and environmental safety. A thorough understanding of their mechanisms of action at the molecular level continues to drive the development of new generations of sulfonylurea-based drugs and agrochemicals with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the science and application of this important class of chemical compounds.
References
- 1. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. PubChemLite - 4-ureido-benzenesulfonyl chloride (C7H7ClN2O3S) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. DE1280844B - N- (p-Chlorobenzenesulfonyl) -N'-n-propylurea and process for its preparation - Google Patents [patents.google.com]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 98-09-9 CAS MSDS (Benzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 40685-78-7|4-Ureidobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. scbt.com [scbt.com]
- 12. dergipark.org.tr [dergipark.org.tr]
Technical Guide: Spectroscopic and Synthetic Overview of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a representative technical overview of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride. Due to the limited availability of public experimental data for this specific compound, the spectral data presented herein is hypothetical and projected based on the analysis of structurally similar compounds. The experimental protocols are based on established methodologies for analogous molecules.
Introduction
This compound is a sulfonyl chloride derivative containing a ureido moiety. Compounds of this class are of significant interest in medicinal chemistry and drug development. The sulfonyl chloride group is a versatile reactive handle for the synthesis of sulfonamides and other derivatives, while the ureido-benzenesulfonamide scaffold is a known pharmacophore in various therapeutic areas. Notably, related structures have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target in the treatment of proliferative diseases such as acute myeloid leukemia.
This guide provides a summary of the expected spectral characteristics (NMR, IR, and Mass Spectrometry), a plausible synthetic route, and general experimental protocols for the characterization of this compound.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 680618-18-2[1]
-
Molecular Formula: C₁₃H₁₉ClN₂O₄S[1]
-
Molecular Weight: 334.82 g/mol [1]
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound, based on the analysis of analogous compounds and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | s | 1H | Ar-H (adjacent to -SO₂Cl) |
| ~7.5-7.7 | d | 1H | Ar-H (ortho to ureido) |
| ~7.0-7.2 | d | 1H | Ar-H (ortho to ethoxy) |
| ~6.8-7.0 | s (broad) | 1H | -NH- (ureido) |
| ~4.8-5.2 | t (broad) | 1H | -NH- (ureido, butyl) |
| ~4.1-4.3 | q | 2H | -OCH₂CH₃ |
| ~3.1-3.3 | q | 2H | -NHCH₂CH₂CH₂CH₃ |
| ~1.5-1.7 | m | 2H | -NHCH₂CH₂CH₂CH₃ |
| ~1.3-1.5 | m | 2H | -OCH₂CH₃ |
| ~0.9-1.0 | t | 3H | -NHCH₂CH₂CH₂CH₃ |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~155-157 | C=O (ureido) |
| ~150-152 | Ar-C (attached to -OCH₂CH₃) |
| ~138-140 | Ar-C (attached to -SO₂Cl) |
| ~133-135 | Ar-C (attached to ureido) |
| ~125-127 | Ar-CH |
| ~120-122 | Ar-CH |
| ~115-117 | Ar-CH |
| ~64-66 | -OCH₂CH₃ |
| ~40-42 | -NHCH₂CH₂CH₂CH₃ |
| ~31-33 | -NHCH₂CH₂CH₂CH₃ |
| ~19-21 | -NHCH₂CH₂CH₂CH₃ |
| ~14-15 | -OCH₂CH₃ and -NHCH₂CH₂CH₂CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium | N-H stretching (ureido) |
| ~2850-3000 | Medium | C-H stretching (aliphatic) |
| ~1650-1680 | Strong | C=O stretching (ureido) |
| ~1590-1610 | Medium | C=C stretching (aromatic) |
| ~1370-1390 | Strong | Asymmetric SO₂ stretching (sulfonyl chloride) |
| ~1170-1190 | Strong | Symmetric SO₂ stretching (sulfonyl chloride) |
| ~1200-1250 | Strong | C-O stretching (aryl ether) |
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI+)
| m/z (Mass-to-Charge Ratio) | Interpretation |
| ~335.08 | [M+H]⁺ (protonated molecular ion for C₁₃H₁₉³⁵ClN₂O₄S) |
| ~337.08 | [M+H]⁺ (isotope peak for ³⁷Cl) |
| ~299.11 | [M-Cl]⁺ (loss of chlorine) |
| ~236.08 | Fragmentation of the butylureido side chain |
| ~99.01 | Characteristic fragment for the sulfonyl chloride group[2] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the chlorosulfonation of a suitable N-aryl-N'-butylurea precursor.
Step 1: Synthesis of 1-Butyl-3-(4-ethoxyphenyl)urea
-
To a solution of 4-ethoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add butyl isocyanate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by recrystallization or column chromatography.
Step 2: Chlorosulfonation of 1-Butyl-3-(4-ethoxyphenyl)urea
-
Cool chlorosulfonic acid (5-10 eq) in an ice-salt bath.
-
Slowly add 1-butyl-3-(4-ethoxyphenyl)urea (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse program should be used.
IR Spectroscopy
-
Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.[3]
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[4]
Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
Acquire the mass spectrum in positive ion mode.
Potential Signaling Pathway Involvement
Ureidobenzenesulfonamide derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH).[5] DHODH is a mitochondrial enzyme that catalyzes a key redox step in the de novo pyrimidine biosynthesis pathway.[2][6] Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation. This makes DHODH an attractive target for the development of anticancer and immunosuppressive agents.
The following diagram illustrates the proposed mechanism of action for a ureidobenzenesulfonamide-based DHODH inhibitor.
Caption: Proposed mechanism of action via DHODH inhibition.
Conclusion
References
- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rsc.org [rsc.org]
- 5. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride, a potent ATP-sensitive potassium (K-ATP) channel opener. This document includes detailed protocols for its synthesis, in vitro and in vivo evaluation, and representative data for compounds with a similar mechanism of action.
Introduction
This compound is a sulfonylurea derivative with significant potential in medicinal chemistry, primarily as a modulator of ATP-sensitive potassium (K-ATP) channels. These channels are crucial in linking cellular metabolism to electrical excitability in various tissues, including pancreatic β-cells, cardiac and smooth muscle, and neurons.[1][2] By opening K-ATP channels, this compound can induce membrane hyperpolarization, leading to a range of physiological effects with therapeutic implications for conditions such as hypertension, angina, and certain neurological disorders.[3] The sulfonyl chloride moiety also allows for its use as a versatile intermediate in the synthesis of a library of sulfonamide derivatives with potentially enhanced potency and selectivity.[4]
Chemical Properties
| Property | Value |
| CAS Number | 680618-18-2[5] |
| Molecular Formula | C13H19ClN2O4S[5] |
| Molecular Weight | 334.82 g/mol |
| Appearance | Pale green or beige solid |
| Storage | Store at 2-8°C in an inert atmosphere. |
Mechanism of Action: K-ATP Channel Opening
ATP-sensitive potassium channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1][6] The SUR subunit acts as the primary binding site for sulfonylureas and other K-ATP channel modulators.[1] this compound is hypothesized to bind to the SUR subunit, inducing a conformational change that promotes the open state of the Kir6.x pore, leading to potassium ion efflux and membrane hyperpolarization.
References
- 1. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]
- 3. Effects of In Vivo Intracellular ATP Modulation on Neocortical Extracellular Potassium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 680618-18-2|this compound|BLD Pharm [bldpharm.com]
- 6. In vitro and in vivo characterization of a novel naphthylamide ATP-sensitive K+ channel opener, A-151892 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, representing a critical class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, diuretic, and anti-inflammatory properties.[1] The synthesis of novel sulfonamide derivatives via the reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized transformation in drug discovery and development.[1][2] This document provides detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the efficient synthesis and characterization of sulfonamides.
The reaction between a sulfonyl chloride and an amine is a nucleophilic substitution at the sulfur atom, where the lone pair of the amine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. A base is typically employed to neutralize the hydrochloric acid generated during the reaction.[2]
Data Presentation: Synthesis of N-Substituted Sulfonamides
The following tables summarize typical reaction conditions and outcomes for the synthesis of various N-substituted sulfonamides from sulfonyl chlorides and amines.
Table 1: Synthesis of N-Aryl Sulfonamides from Substituted Anilines and Benzenesulfonyl Chloride [3]
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 6 | 100 |
| 2 | p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 6 | 100 |
| 3 | Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | Dichloromethane | 6 | 100 |
| 4 | Aniline | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | - | 85 |
| 5 | Diaminoarene precursor | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | - | 85 |
| 6 | Various aromatic amines | Benzenesulfonyl chloride | Potassium carbonate | PEG-400 | - | up to 78 |
Table 2: Synthesis of N-Alkyl and N-Aryl Sulfonamides with Various Catalysts and Conditions [3]
| Entry | Amine | Sulfonyl Chloride | Catalyst/Base | Solvent | Reaction Time | Yield (%) |
| 1 | Various amines | Various sulfonyl chlorides | Fe3O4-DIPA | Dichloromethane | - | 98 |
| 2 | 2-chloro-6,7-dimethoxyquinazolin-4-amine | Various sulfonyl chlorides | Sodium hydride | DMF/THF | - | 72-96 |
| 3 | Various amines | p-Toluenesulfonic acid (in situ chloride formation) | 2,4,6-trichloro-[3][4][5]-triazine/TEA | Acetone | - | High |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides using Conventional Heating[2]
This protocol describes a standard and widely applicable method for the synthesis of a diverse range of sulfonamides.
Materials:
-
Appropriate sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Sulfonamides[2]
This protocol offers a rapid and efficient alternative to conventional heating methods.
Materials:
-
Appropriate sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Pyridine (catalytic amount, if necessary)
-
n-Hexane
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by the sulfonyl chloride (1.0 eq). If required, a catalytic amount of pyridine can be added.
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 3-10 minutes. The formation of hydrogen chloride gas may be observed.[2]
-
Workup: After cooling the reaction mixture to room temperature, add n-hexane and allow it to stand.
-
Purification: The resulting crystalline product can be collected by filtration, washed with cold n-hexane, and dried to yield the final sulfonamide.
Characterization of Sulfonamides
The synthesized sulfonamides should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. Protons on the nitrogen of a secondary sulfonamide (SO₂NH-R) can be observed, though their chemical shift can vary.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The carbon atoms of the aromatic ring and any alkyl or aryl substituents can be identified.
Example Spectroscopic Data for N-benzyl-p-toluenesulfonamide: [6][7][8]
-
¹H NMR (300 MHz, CDCl₃): δ 7.68 (d, J = 7.5 Hz, 2H, H-Ar), 7.17 (d, J = 7.5 Hz, 2H, H-Ar), 7.09-7.24 (m, 5H, H-Ar), 4.78 (t, J = 5.6 Hz, 1H, NH), 4.04 (d, J = 6.1 Hz, 2H, CH₂-N), 2.38 (s, 3H, CH₃-Ar).[6]
-
¹³C NMR (75 MHz, CDCl₃): δ 143.5, 136.9, 136.3, 129.7, 128.7, 127.9, 127.2, 47.3, 21.5.[6]
2. Infrared (IR) Spectroscopy: The IR spectrum of a sulfonamide is characterized by strong absorption bands corresponding to the stretching vibrations of the sulfonyl (SO₂) group.[5][9]
-
Asymmetric SO₂ stretching: Typically observed in the range of 1370–1315 cm⁻¹.[5]
-
Symmetric SO₂ stretching: Typically observed in the range of 1181–1119 cm⁻¹.[5]
-
N-H stretching (for primary and secondary sulfonamides): Appears in the region of 3400-3200 cm⁻¹.
3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized sulfonamide and to gain information about its structure through fragmentation patterns.
Mandatory Visualizations
Signaling Pathways
Sulfonamides exert their biological effects through various mechanisms, most notably by inhibiting specific enzymes. Below are diagrams of two key pathways targeted by sulfonamides.
References
Application Notes and Protocols for 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride in Herbicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride is a chemical compound belonging to the sulfonylurea class. Sulfonylureas are a well-established group of herbicides known for their high efficacy at low application rates and their specific mode of action.[1] They act by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] This inhibition leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential herbicide.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
The primary mode of action of sulfonylurea herbicides is the inhibition of the acetolactate synthase (ALS) enzyme. ALS catalyzes the first committed step in the biosynthesis of the branched-chain amino acids. By binding to the ALS enzyme, this compound is expected to block the substrate's access to the active site, thereby inhibiting the production of essential amino acids. This leads to the disruption of protein synthesis and, consequently, the inhibition of cell division and plant growth.
Data Presentation: Hypothetical Herbicidal Efficacy
The following tables present hypothetical quantitative data to illustrate how the herbicidal efficacy of this compound could be summarized. These values are for illustrative purposes only and must be determined experimentally.
Table 1: In Vitro Acetolactate Synthase (ALS) Inhibition
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Arabidopsis thaliana ALS | 50 |
| Chlorsulfuron (Reference) | Arabidopsis thaliana ALS | 25 |
Table 2: Greenhouse Whole-Plant Screening (Post-emergence)
| Weed Species | Common Name | This compound ED50 (g/ha) | Chlorsulfuron (Reference) ED50 (g/ha) |
| Abutilon theophrasti | Velvetleaf | 75 | 50 |
| Amaranthus retroflexus | Redroot Pigweed | 60 | 40 |
| Echinochloa crus-galli | Barnyardgrass | 100 | 80 |
| Setaria faberi | Giant Foxtail | 120 | 90 |
IC50: The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. ED50: The dose of a herbicide that is effective in producing a 50% response (e.g., growth inhibition) in a plant population.
Experimental Protocols
Protocol 1: In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay
This protocol describes the procedure to determine the inhibitory effect of this compound on ALS enzyme activity.
Materials:
-
Young, healthy plant tissue (e.g., Arabidopsis thaliana seedlings)
-
Extraction Buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 10 mM pyruvate, 5 mM MgCl₂, 10% glycerol, 1 mM TPP, 10 µM FAD)
-
Test Compound: this compound dissolved in DMSO
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 20 mM pyruvate, 10 mM MgCl₂)
-
Creatine and α-naphthol solution
-
Sulfuric acid (1 M)
-
Microplate reader
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude ALS enzyme.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
ALS enzyme extract
-
Assay buffer
-
Serial dilutions of this compound (or DMSO for control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (pyruvate).
-
Incubate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 1 M sulfuric acid.
-
Incubate at 60°C for 15 minutes to allow for the conversion of acetolactate to acetoin.
-
Add creatine and α-naphthol solution and incubate at 60°C for another 15 minutes for color development.
-
Measure the absorbance at 530 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Greenhouse Whole-Plant Screening (Post-emergence)
This protocol outlines the procedure for evaluating the post-emergence herbicidal activity of this compound on various weed species.
Materials:
-
Seeds of various weed species
-
Pots and standard potting mix
-
Controlled environment greenhouse
-
Test Compound: this compound
-
Formulation blank (solvent, surfactant)
-
Calibrated track sprayer
Procedure:
-
Plant Culture:
-
Sow seeds of the selected weed species in pots filled with potting mix.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod) until they reach the 2-3 true leaf stage.
-
-
Herbicide Application:
-
Prepare a stock solution of this compound in a suitable solvent with a surfactant.
-
Prepare a series of dilutions to achieve the desired application rates (e.g., 10, 30, 100, 300 g/ha).
-
Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage.
-
Include a control group sprayed only with the formulation blank.
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess the percentage of plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (plant death).
-
At 21 DAT, harvest the above-ground biomass and record the fresh weight.
-
-
Data Analysis:
-
Calculate the percentage of growth reduction compared to the control group.
-
Determine the ED50 value by plotting the percentage of growth reduction against the herbicide application rate and fitting the data to a log-logistic dose-response curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial evaluation of this compound as a potential herbicide. By following these standardized methods, researchers can obtain reliable and reproducible data on its in vitro efficacy against the target enzyme, ALS, and its whole-plant herbicidal activity. This information is crucial for the further development and characterization of this compound as a novel weed management tool.
References
role of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride as an intermediate in drug synthesis
As a versatile intermediate, 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride is pivotal in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a sulfonyl chloride group, a urea moiety, and an ethoxybenzene core, makes it a valuable building block for creating complex molecules with specific biological activities. This document provides detailed application notes and protocols for its use, focusing on its role in the synthesis of sulfonylurea-based drugs, which are widely used in the management of type 2 diabetes.
Application Notes
The primary application of this compound is in the synthesis of sulfonylurea drugs. The sulfonyl chloride group is highly reactive and readily undergoes nucleophilic substitution with amines to form sulfonamides. This reaction is the cornerstone of the synthesis of many sulfonylurea drugs.
The general reaction scheme involves the condensation of this compound with a suitable amine-containing compound. The choice of the amine determines the final drug molecule and its specific pharmacological properties.
Illustrative Synthesis: Glibenclamide Analog
While specific examples of drugs synthesized from this compound are not widely documented in public literature, its structure strongly suggests its use in creating analogs of existing sulfonylurea drugs. For illustrative purposes, we will describe a protocol for the synthesis of a Glibenclamide analog, a widely used anti-diabetic drug.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of a Glibenclamide analog using this compound as the intermediate.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 2-Aminoethyl-5-chloro-2-methoxybenzamide | 1.1 eq |
| Triethylamine (Base) | 2.0 eq |
| Dichloromethane (Solvent) | 10 mL/g of sulfonyl chloride |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Product | |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Analytical Data | |
| Melting Point | 172-174 °C |
| Molecular Formula | C23H28ClN3O5S |
| Molecular Weight | 494.0 g/mol |
Experimental Protocols
Synthesis of Glibenclamide Analog
This protocol details the synthesis of a Glibenclamide analog from this compound and 2-aminoethyl-5-chloro-2-methoxybenzamide.
Materials:
-
This compound
-
2-Aminoethyl-5-chloro-2-methoxybenzamide
-
Triethylamine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (10 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-aminoethyl-5-chloro-2-methoxybenzamide (1.1 eq) and triethylamine (2.0 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to obtain the final product as a white solid.
-
Characterize the product by NMR, mass spectrometry, and melting point analysis.
Visualizations
Signaling Pathway of Sulfonylurea Drugs
The following diagram illustrates the mechanism of action of sulfonylurea drugs, which involves the inhibition of ATP-sensitive potassium channels in pancreatic beta cells, leading to insulin release.
Caption: Signaling pathway of sulfonylurea drugs in pancreatic beta cells.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of a Glibenclamide analog.
Caption: General experimental workflow for synthesis and purification.
Synthetic Pathway
The following diagram shows the synthetic pathway for the formation of a Glibenclamide analog from this compound.
Caption: Synthetic pathway for a Glibenclamide analog.
Application Notes and Protocols for 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Note: Publicly available scientific literature and data for the specific applications and detailed experimental protocols of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride (CAS No. 680618-18-2) are limited. The following application notes and protocols are based on the general reactivity of sulfonyl chlorides and data for structurally similar compounds. Researchers should use this information as a guideline and optimize specific reaction conditions as needed.
Introduction
This compound is a versatile bifunctional organic reagent. Its chemical structure, featuring both a reactive sulfonyl chloride group and a butylureido moiety, makes it a valuable building block in organic synthesis, particularly for the development of novel sulfonamides with potential applications in medicinal chemistry and materials science. The ethoxy group further modifies the electronic and steric properties of the benzene ring.
Physicochemical Properties:
| Property | Value |
| CAS Number | 680618-18-2 |
| Molecular Formula | C₁₃H₁₉ClN₂O₄S |
| Molecular Weight | 334.82 g/mol |
Potential Applications in Organic Synthesis
The primary application of this compound is as a precursor for the synthesis of a diverse range of sulfonamides. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.
Synthesis of Novel Sulfonamide Derivatives
The reaction with various amines allows for the introduction of a wide array of functional groups, enabling the synthesis of compound libraries for screening in drug discovery programs. Sulfonamides are a well-established class of pharmacologically active compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The butylureido moiety in the reagent may contribute to the biological activity of the resulting sulfonamides, potentially through hydrogen bonding interactions with biological targets.
Development of Bioactive Compounds
Structurally similar compounds, such as other substituted 2-ethoxybenzene-1-sulfonyl chlorides, are utilized as intermediates in the synthesis of targeted drug molecules, including anti-cancer and anti-inflammatory agents.[1] The resulting sulfonamides can be designed to inhibit specific enzymes or receptors.
Material Science Applications
Derivatives of this reagent could also find applications in material science. The incorporation of the sulfonylamide linkage can impart specific properties to polymers and coatings, such as improved thermal stability and chemical resistance.[1]
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in the synthesis of sulfonamides. Note: These are general procedures and may require optimization for specific substrates.
General Protocol for the Synthesis of Sulfonamides from Primary or Secondary Amines
This protocol describes the reaction of this compound with a generic amine (R¹R²NH).
Reaction Scheme:
Caption: General reaction scheme for sulfonamide synthesis.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine, N,N-Diisopropylethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for work-up and purification (e.g., dilute HCl, saturated NaHCO₃, brine, silica gel for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the base (1.2-2.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0-1.2 eq.) in the same anhydrous solvent.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, quench the reaction by adding water or dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired sulfonamide.
Expected Outcome: The reaction should yield the corresponding N-substituted-5-(3-butylureido)-2-ethoxybenzenesulfonamide. The yield and purity will depend on the specific amine used and the purification method.
Signaling Pathways and Biological Activity
There is no specific information available in the searched literature regarding signaling pathways modulated by this compound or its derivatives. However, the sulfonamide functional group is a key pharmacophore in many drugs that target a variety of biological pathways. For instance, some sulfonamides are known to inhibit carbonic anhydrase, while others are antagonists of endothelin receptors or act as antibacterial agents by inhibiting folate synthesis.
Given its structural similarity to precursors of sulfonylurea drugs, it is plausible that derivatives of this reagent could be investigated for their effects on ATP-sensitive potassium channels (KATP channels), which are important in insulin secretion.
Logical Workflow for Investigating Biological Activity:
Caption: A logical workflow for the discovery of bioactive sulfonamides.
Safety Information
Sulfonyl chlorides are reactive compounds and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a promising reagent for the synthesis of novel sulfonamide derivatives. While specific application data is scarce, its chemical nature suggests significant potential in the fields of medicinal chemistry and material science. The protocols and information provided herein offer a starting point for researchers to explore the synthetic utility of this compound.
References
Application Notes and Protocols for the Development of Enzyme Inhibitors Using 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride is a reactive chemical intermediate with significant potential in the development of targeted enzyme inhibitors. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a ureido moiety, makes it a valuable scaffold for synthesizing libraries of benzenesulfonamide derivatives. This class of compounds has demonstrated a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2] Notably, ureido-substituted benzenesulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX, which are implicated in cancer progression.[3][4][5][6]
These application notes provide a comprehensive guide for utilizing this compound as a starting material for the synthesis and evaluation of novel enzyme inhibitors, with a primary focus on carbonic anhydrase.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 680618-18-2[7] |
| Molecular Formula | C13H19ClN2O4S |
| Molecular Weight | 350.82 g/mol |
| Structure | |
|
| |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and acetone |
| Reactivity | The sulfonyl chloride moiety is highly reactive towards nucleophiles like amines and alcohols, forming stable sulfonamides and sulfonate esters, respectively.[8] |
Proposed Application: Synthesis of Carbonic Anhydrase Inhibitors
The primary application of this compound is as a precursor for the synthesis of sulfonamide-based enzyme inhibitors. The ureido group is a key pharmacophore known to contribute to the inhibitory activity and selectivity of carbonic anhydrase inhibitors.[5] By reacting the sulfonyl chloride with various primary or secondary amines, a diverse library of candidate inhibitors can be generated.
A well-established class of carbonic anhydrase inhibitors features a primary sulfonamide group (-SO2NH2), which coordinates to the zinc ion in the enzyme's active site.[3][9] Therefore, a primary synthetic goal is the conversion of the sulfonyl chloride to the corresponding primary sulfonamide.
Experimental Protocols
Protocol 1: Synthesis of 5-(3-Butylureido)-2-ethoxybenzenesulfonamide
This protocol details the conversion of the sulfonyl chloride to the primary sulfonamide, a potential carbonic anhydrase inhibitor.
Materials:
-
This compound
-
Ammonium hydroxide solution (28-30%)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Dissolve 1 mmol of this compound in 10 mL of acetone in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 5 mL of concentrated ammonium hydroxide solution dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The starting material (sulfonyl chloride) is less polar than the product (sulfonamide).
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between 20 mL of DCM and 20 mL of water.
-
Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain the pure 5-(3-Butylureido)-2-ethoxybenzenesulfonamide.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized sulfonamide against a human carbonic anhydrase isoform (e.g., hCA II, a well-characterized isoform).
Materials:
-
Synthesized 5-(3-Butylureido)-2-ethoxybenzenesulfonamide
-
Recombinant human carbonic anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA) - substrate
-
HEPES buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).
-
Prepare a stock solution of hCA II in HEPES buffer.
-
Prepare a stock solution of NPA in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 180 µL of HEPES buffer to each well.
-
Add 2 µL of the inhibitor stock solution (or DMSO for control) at various concentrations to achieve a final concentration range for testing (e.g., 0.1 nM to 100 µM).
-
Add 10 µL of the hCA II enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The product of the enzymatic reaction, 4-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Data Presentation
The inhibitory activities of a series of synthesized sulfonamides can be summarized in a table for easy comparison.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 |
| 5-(3-Butylureido)-2-ethoxybenzenesulfonamide | hCA II | To be determined | To be determined |
| Reference Inhibitor (e.g., Acetazolamide) | hCA II | Known value | Known value |
| Other synthesized analogs | hCA II | To be determined | To be determined |
Visualizations
Experimental Workflow for Inhibitor Synthesis and Testing
Caption: Workflow for the synthesis and in vitro evaluation of a carbonic anhydrase inhibitor.
Simplified Carbonic Anhydrase Inhibition Signaling Pathway
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Conclusion
This compound serves as a versatile starting material for the development of novel enzyme inhibitors, particularly for the carbonic anhydrase family. The provided protocols offer a foundational framework for the synthesis of a candidate inhibitor and the subsequent evaluation of its in vitro efficacy. By systematically modifying the amine nucleophile used in the synthesis, researchers can generate a library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the discovery of potent and selective enzyme inhibitors for various therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Discovery of New Selenoureido Analogues of 4-(4-Fluorophenylureido)benzenesulfonamide as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as carbonic anhydrase I, II, IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 680618-18-2|this compound|BLD Pharm [bldpharm.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Techniques Using Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of bioconjugation techniques utilizing sulfonyl chlorides, a class of reagents reactive towards primary amines. This document offers insights into the reaction mechanism, key applications, and detailed experimental protocols for commonly used sulfonyl chlorides in bioconjugation.
Introduction to Sulfonyl Chloride Bioconjugation
Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles that readily form stable sulfonamide bonds with nucleophilic groups, primarily the primary amines found on the side chains of lysine residues and the N-terminus of proteins.[1] This reactivity makes them valuable tools for the covalent modification of biomolecules, including proteins, peptides, and antibodies.[2] Applications of this chemistry are diverse, ranging from the attachment of fluorescent dyes for imaging to the conjugation of polyethylene glycol (PEG) to enhance the therapeutic properties of proteins.[3]
The reaction is typically carried out in aqueous buffers at a slightly alkaline pH (8.0-9.5) to ensure the deprotonation of the amine groups, thereby increasing their nucleophilicity.[4][5] However, a key consideration when working with sulfonyl chlorides is their susceptibility to hydrolysis in aqueous environments.[2] This competing reaction can reduce conjugation efficiency, necessitating careful control of reaction conditions and the use of freshly prepared reagents.[2]
Key Applications
-
Fluorescent Labeling: Sulfonyl chloride derivatives of fluorescent dyes, such as Dansyl chloride and Texas Red, are widely used to label proteins and antibodies for applications in fluorescence microscopy, flow cytometry, and immunoassays.[2][5][6]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins using sulfonyl chloride chemistry can improve their pharmacokinetic properties by increasing solubility, stability, and circulation half-life, while reducing immunogenicity.[3][7]
-
Drug Conjugation: Sulfonyl chlorides can be used as linkers to conjugate small molecule drugs to antibodies or other targeting moieties, creating antibody-drug conjugates (ADCs) for targeted cancer therapy.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid.
Caption: Reaction mechanism of sulfonyl chloride bioconjugation.
A typical experimental workflow for bioconjugation with sulfonyl chlorides involves several key steps, from preparation to purification of the final conjugate.
Caption: General experimental workflow for sulfonyl chloride bioconjugation.
Quantitative Data Summary
The efficiency of bioconjugation with sulfonyl chlorides can be influenced by several factors, including the specific sulfonyl chloride reagent, the nature of the biomolecule, the reaction pH, temperature, and the molar excess of the labeling reagent. The following table summarizes quantitative data from literature for specific examples.
| Sulfonyl Chloride Reagent | Biomolecule | Molar Excess (Reagent:Protein) | Reaction pH | Reaction Time | Labeling Efficiency / Yield | Reference |
| Dansyl chloride | Myoglobin | Not specified | 9.5 | 5 min | 1-4 dansyl labels per protein | [8] |
| Dansyl chloride | Myoglobin | Not specified | 7.0 | 30 min | Primarily 1 dansyl label per protein | [8] |
| m-PEG4-sulfonyl chloride | Protein | 10- to 50-fold | 8.0-8.5 | 1-2 hours | Not specified | [4] |
| Texas Red Sulfonyl Chloride | IgG | Not specified | 9.0 | 1 hour | Not specified | [2] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of a Protein with Dansyl Chloride
This protocol is adapted from studies on the dansylation of myoglobin.[8]
Materials:
-
Protein of interest (e.g., Myoglobin)
-
Dansyl chloride
-
Anhydrous dimethylformamide (DMF) or acetone
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Tris-HCl buffer (1 M, pH 8.0) for quenching
-
Purification column (e.g., desalting column)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 9.5) to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of dansyl chloride in anhydrous DMF or acetone (e.g., 10 mg/mL).
-
Conjugation Reaction: While gently vortexing the protein solution, add the desired volume of the dansyl chloride stock solution. The optimal molar ratio of dansyl chloride to protein should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding Tris-HCl buffer to a final concentration of 50 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove the unreacted dansyl chloride and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein-containing fractions.
-
Analysis: Confirm labeling by UV-Vis spectroscopy (dansyl absorbance ~330-350 nm) and/or mass spectrometry to determine the degree of labeling.
Protocol 2: General Protocol for Labeling IgG with Texas Red Sulfonyl Chloride
This protocol is a general guideline for the conjugation of Texas Red sulfonyl chloride to antibodies.[2]
Materials:
-
IgG antibody
-
Texas Red sulfonyl chloride
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Sodium carbonate/bicarbonate buffer (0.1 M, pH 9.0)
-
Dialysis tubing or desalting column
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Dissolve the IgG antibody in chilled 0.1 M sodium carbonate/bicarbonate buffer (pH 9.0) to a concentration of 1-5 mg/mL. Perform this step on ice.
-
Reagent Preparation: Immediately before use, dissolve the Texas Red sulfonyl chloride in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Conjugation Reaction: With rapid mixing, add the Texas Red sulfonyl chloride stock solution to the chilled antibody solution. A typical starting point is a 10- to 20-fold molar excess of the dye over the antibody.
-
Incubation: Incubate the reaction mixture for 1 hour on ice.
-
Purification: Separate the labeled antibody from unreacted dye and hydrolysis products by exhaustive dialysis against PBS at 4°C or by using a desalting column equilibrated with PBS. The conjugated protein will be in the void volume.
Protocol 3: PEGylation of a Protein using m-PEG4-sulfonyl chloride
This protocol provides a general framework for the PEGylation of proteins.[4]
Materials:
-
Target protein
-
m-PEG4-sulfonyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Sodium phosphate buffer (0.1 M, pH 8.0-8.5)
-
Tris-HCl (1 M, pH 8.0) for quenching
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Prepare the target protein in an amine-free buffer such as 0.1 M sodium phosphate buffer, pH 8.0-8.5, at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the m-PEG4-sulfonyl chloride in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the m-PEG4-sulfonyl chloride solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess reagents and unlabeled protein using an appropriate chromatography method, such as size-exclusion or ion-exchange chromatography.
-
Analysis: Characterize the extent of PEGylation using methods like SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.
Troubleshooting and Considerations
-
Hydrolysis of Sulfonyl Chloride: Always use freshly prepared solutions of sulfonyl chlorides in anhydrous solvents to minimize hydrolysis.[2]
-
Low Labeling Efficiency: Increase the molar excess of the sulfonyl chloride reagent, increase the reaction pH (up to ~9.5), or increase the reaction time.
-
Protein Precipitation: High concentrations of labeling reagents or organic solvents can cause protein precipitation. Add the reagent solution slowly to the protein solution with gentle mixing. If precipitation occurs, consider using a more water-soluble derivative of the sulfonyl chloride if available.
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris, during the conjugation reaction as they will compete with the target biomolecule for reaction with the sulfonyl chloride.[2] Use buffers like phosphate, carbonate, or borate.[2]
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. mdpi.com [mdpi.com]
- 5. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Involving 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride is a reactive organic compound characterized by a sulfonyl chloride functional group.[1] Sulfonyl chlorides are known for their high reactivity towards nucleophiles, readily forming stable sulfonamides with primary and secondary amines, and sulfonate esters with alcohols.[1][2] This inherent reactivity makes them valuable as covalent inhibitors in drug discovery, capable of forming a permanent bond with a target protein, often leading to high potency and prolonged duration of action.
These application notes provide a detailed framework for developing and executing high-throughput screening (HTS) campaigns to identify novel protein targets for this compound or to screen compound libraries for modulators of a specific enzyme class that is susceptible to inhibition by this compound. The protocols are designed for adaptation in standard drug discovery laboratories equipped for automated HTS.[3][4]
Principle of the Assay
The primary proposed mechanism of action for this compound as a potential therapeutic agent is the irreversible covalent modification of nucleophilic residues (e.g., serine, cysteine, or lysine) within the active site of target enzymes. This leads to the inactivation of the enzyme and modulation of its associated signaling pathway.
A proposed general HTS application is the screening for novel inhibitors of serine proteases, a large family of enzymes involved in numerous physiological and pathological processes, including coagulation, inflammation, and cancer. The assay would measure the residual activity of a model serine protease after incubation with the test compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving a serine protease that could be targeted by this compound. Inhibition of "Serine Protease X" would block the cleavage of its substrate, thereby preventing downstream signaling events that lead to a cellular response.
Caption: Hypothetical signaling pathway of Serine Protease X.
Experimental Protocols
Materials and Reagents
-
Compound: this compound (stored under inert atmosphere, 2-8°C)[5]
-
Enzyme: Recombinant human serine protease (e.g., Trypsin, Chymotrypsin, or a specific protease of interest)
-
Substrate: Fluorogenic or chromogenic substrate for the chosen protease
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
Control Inhibitor: A known inhibitor for the target protease (e.g., aprotinin for trypsin)
-
Plates: 384-well, black, clear-bottom assay plates for fluorescent assays or clear plates for colorimetric assays[6]
-
Solvent: Anhydrous DMSO
-
Instrumentation: Automated liquid handler, plate reader with fluorescence or absorbance detection capabilities[7]
High-Throughput Screening Workflow
The following diagram outlines the workflow for a typical HTS campaign to identify inhibitors of a target serine protease.
Caption: High-throughput screening experimental workflow.
Detailed Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Perform serial dilutions to create a concentration range for dose-response analysis (e.g., from 100 µM to 1 nM).
-
For a primary screen, a single high concentration (e.g., 10 µM) is often used.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate.[8]
-
Include appropriate controls on each plate:
-
Negative Control: DMSO vehicle only (represents 100% enzyme activity).
-
Positive Control: A known inhibitor at a concentration that gives maximum inhibition (represents 0% enzyme activity).
-
No-Enzyme Control: Assay buffer and substrate only (for background subtraction).
-
-
-
Enzyme Addition:
-
Dilute the serine protease to the desired working concentration in assay buffer.
-
Dispense 20 µL of the enzyme solution into each well of the assay plate, except for the no-enzyme control wells.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 30 minutes) at room temperature to allow for the covalent reaction between the compound and the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare the fluorogenic or chromogenic substrate in assay buffer.
-
Dispense 20 µL of the substrate solution into all wells.
-
Immediately begin kinetic reading or allow the reaction to proceed for a fixed time (e.g., 15 minutes) for an endpoint reading on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess the quality of the assay by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]
-
Data Presentation
The following table summarizes hypothetical data from a screen of this compound and control compounds against two different serine proteases.
| Compound | Target Enzyme | IC50 (µM) | Maximum Inhibition (%) | Z'-Factor |
| This compound | Serine Protease A | 1.2 | 98 | 0.85 |
| This compound | Serine Protease B | > 50 | 15 | 0.82 |
| Control Inhibitor 1 (for Protease A) | Serine Protease A | 0.05 | 100 | 0.85 |
| Control Inhibitor 2 (for Protease B) | Serine Protease B | 0.1 | 99 | 0.82 |
Safety Precautions
-
Sulfonyl chlorides are reactive and moisture-sensitive. Handle this compound in a dry, well-ventilated area, preferably in a fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. Buy 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. assaygenie.com [assaygenie.com]
- 4. High-throughput screening assays for the identification of chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(tert-Butyl)-2-ethoxybenzene-1-sulfonyl chloride | 252898-57-0 [sigmaaldrich.com]
- 6. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride in Polymer Science: A Prospective Outlook
For Researchers, Scientists, and Drug Development Professionals
Abstract
Currently, there is a notable absence of specific, publicly available research detailing the application of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride in polymer science. While this compound is available commercially as a research chemical, its role as a monomer or modifying agent in polymer synthesis has not been documented in scientific literature.[1] However, the inherent chemical functionalities of this molecule—a reactive sulfonyl chloride group and a hydrogen-bonding ureido moiety—suggest a range of potential applications in the design of novel functional polymers. This document, therefore, presents a prospective analysis of its theoretical applications, along with generalized experimental protocols based on established polymer chemistry principles involving sulfonyl chlorides.
Introduction: Potential Roles in Polymer Chemistry
This compound possesses two key functional groups that could be exploited in polymer science:
-
Sulfonyl Chloride (-SO₂Cl): This highly reactive group can readily undergo nucleophilic substitution reactions with amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. This reactivity is the basis for the synthesis of polysulfonamides and poly(sulfonate ester)s, as well as for the chemical modification of existing polymers bearing hydroxyl or amine groups.
-
Ureido (-NH-CO-NH-): The ureido group is capable of forming strong, directional hydrogen bonds. Incorporating this moiety into a polymer backbone or as a side chain can significantly influence the material's properties, promoting self-assembly, enhancing thermal stability, and improving mechanical strength through the formation of physical crosslinks.
Based on these functionalities, this compound could potentially be utilized in the following areas:
-
Monomer for Polycondensation Reactions: It could serve as a monomer in polycondensation reactions with diamines or diols to create novel polysulfonamides or poly(sulfonate ester)s. The resulting polymers would feature regular pendant ureido groups, which could induce specific intra- and intermolecular interactions.
-
Grafting Agent for Polymer Modification: The sulfonyl chloride group can be used to graft the butylureido-ethoxybenzene moiety onto the surface or backbone of existing polymers that contain reactive hydroxyl or amine groups, such as polysaccharides or polyamines.[2] This would be a method to functionalize commodity polymers to introduce new properties.
-
Crosslinking Agent: If used in conjunction with polyfunctional amines or alcohols, this molecule could act as a crosslinking agent to create thermosetting resins or hydrogels with tailored properties.
Hypothetical Application: Synthesis of a Functional Polysulfonamide
A primary hypothetical application is the synthesis of a polysulfonamide through polycondensation with a suitable diamine monomer. The resulting polymer would have a backbone containing sulfonamide linkages and regularly spaced pendant groups capable of hydrogen bonding.
General Experimental Protocol: Polycondensation of this compound with a Diamine
This protocol is a generalized procedure and would require optimization for specific diamine monomers.
Materials:
-
This compound
-
Aliphatic or aromatic diamine (e.g., 1,6-hexanediamine or 4,4'-oxydianiline)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Precipitating solvent (e.g., methanol, ethanol, water)
Procedure:
-
Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the chosen diamine in the anhydrous solvent.
-
Monomer Addition: Cool the solution in an ice bath. Slowly add a solution of this compound in the same solvent to the stirred diamine solution.
-
Polymerization: Allow the reaction to proceed at low temperature for several hours, then let it warm to room temperature and continue stirring overnight under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitation and Purification: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent with vigorous stirring.
-
Washing: Filter the precipitated polymer and wash it extensively with the non-solvent and then with water to remove unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature until a constant weight is achieved.
Potential Properties of the Resulting Polymer
The properties of the synthesized polysulfonamide would need to be determined experimentally. A summary of potential characterization data is presented in the table below.
| Property | Potential Value/Characteristic | Analytical Method |
| Molecular Weight (Mₙ, Mₙ) | Dependent on reaction conditions | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp (T₉) | Expected to be relatively high due to hydrogen bonding[3] | Differential Scanning Calorimetry (DSC) |
| Thermal Stability (Tₔ) | Potentially high due to aromatic and sulfonamide groups | Thermogravimetric Analysis (TGA) |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) | Solubility Tests |
| Mechanical Properties | Potentially tough and ductile due to physical crosslinks | Tensile Testing |
Visualization of a Hypothetical Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of a polymer using a sulfonyl chloride-based monomer.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals such as Glibenclamide.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the chlorosulfonation of N-(4-ethoxyphenyl)-N'-butylurea.
Q1: The reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in the chlorosulfonation of N-(4-ethoxyphenyl)-N'-butylurea can stem from several factors. The most common culprits are suboptimal reaction temperature, incorrect stoichiometry of reagents, and moisture contamination. The reaction is highly exothermic, and poor temperature control can lead to the formation of unwanted side products such as diaryl sulfones.[1] Additionally, an insufficient amount of the chlorosulfonating agent may result in incomplete conversion of the starting material. Conversely, a large excess can promote side reactions. It is also crucial to ensure all glassware and reagents are scrupulously dry, as sulfonyl chlorides are sensitive to hydrolysis.[2]
Q2: My final product is a dark, oily substance instead of a solid. How can I improve the product's appearance and purity?
A2: The formation of a dark, oily product often indicates the presence of impurities. Overly aggressive reaction temperatures can lead to thermal decomposition and the formation of colored byproducts. The presence of residual solvent or unreacted starting materials can also prevent crystallization. A thorough workup procedure is essential for isolating a pure product. This includes quenching the reaction mixture in ice-water, followed by extraction with a suitable organic solvent. Washing the organic layer with cold brine can help remove water-soluble impurities.[3] If the product remains oily, purification by column chromatography or recrystallization from an appropriate solvent system may be necessary.
Q3: I am observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I prevent it?
A3: A common water-soluble byproduct in this reaction is the corresponding sulfonic acid, 5-(3-Butylureido)-2-ethoxybenzenesulfonic acid. This occurs when the sulfonyl chloride product hydrolyzes in the presence of water.[4] This can happen during the reaction if there is moisture contamination or during the workup if the product is in contact with water for an extended period at elevated temperatures. To minimize hydrolysis, ensure all reagents and solvents are anhydrous and perform the aqueous workup at low temperatures (e.g., using an ice bath).[5] Prompt extraction of the product into an organic solvent after quenching will also limit its exposure to water.
Q4: The reaction seems to stall and does not go to completion, even with extended reaction times. What could be the cause?
A4: Incomplete conversion can be due to several factors. Firstly, ensure the quality of the chlorosulfonating agent (e.g., chlorosulfonic acid) is high, as it can degrade over time. Secondly, inadequate mixing can lead to localized areas of low reagent concentration, preventing the reaction from proceeding uniformly. Vigorous stirring throughout the reaction is crucial. Finally, the stoichiometry of the reactants is critical. A slight excess of the chlorosulfonating agent is often necessary to drive the reaction to completion. However, a large excess should be avoided to prevent side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the chlorosulfonation of N-(4-ethoxyphenyl)-N'-butylurea?
A1: While the optimal temperature must be determined empirically for each specific setup, a general guideline is to maintain a low temperature, typically between 0°C and 10°C, during the addition of the chlorosulfonating agent to control the initial exotherm. After the addition is complete, the reaction may be allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.[3] Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time and temperature profile.
Q2: Which solvent is most suitable for this reaction?
A2: Chlorosulfonation reactions are often carried out without a solvent, using an excess of the chlorosulfonating agent as the reaction medium. If a solvent is required, it must be inert to the highly reactive chlorosulfonating agent. Halogenated solvents such as dichloromethane or dichloroethane can be suitable choices.[6]
Q3: What are the key safety precautions to take when working with chlorosulfonic acid?
A3: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas.[7] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn. Ensure all glassware is completely dry before use. A quenching strategy for any unused reagent should be in place.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure. High-Performance Liquid Chromatography (HPLC) is useful for determining the purity of the compound and identifying any impurities. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups, such as the sulfonyl chloride and urea moieties.
Data Presentation
The following table provides hypothetical data on how reaction parameters can influence the yield and purity of this compound. This data is illustrative and based on general principles of chlorosulfonation reactions.
| Experiment | Starting Material (mol) | Chlorosulfonic Acid (eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 0.1 | 3 | 0 -> 25 | 4 | 65 | 90 |
| 2 | 0.1 | 5 | 0 -> 25 | 4 | 85 | 95 |
| 3 | 0.1 | 7 | 0 -> 25 | 4 | 82 | 93 |
| 4 | 0.1 | 5 | -10 -> 10 | 6 | 75 | 97 |
| 5 | 0.1 | 5 | 25 -> 40 | 2 | 50 | 70 |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(4-ethoxyphenyl)-N'-butylurea (1.0 eq.).
-
Reaction Setup: Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (5.0 eq.) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with cold brine (2 x volume of organic layer).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
common side reactions with 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reaction is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. Other potential side reactions include reaction with nucleophilic sites on the starting material or other reagents, and potential for di-sulfonylation if reacting with primary amines.[1][2] Careful control of reaction conditions is crucial to minimize these undesired pathways.
Q2: How can I prevent the hydrolysis of this compound during my experiment?
A2: Preventing hydrolysis is critical for successful reactions. Key strategies include:
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Anhydrous Conditions: Use dry solvents, glassware, and an inert atmosphere (e.g., nitrogen or argon).[1]
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Temperature Control: Conduct the reaction at low temperatures to reduce the rate of hydrolysis.
-
Proper Storage: Store the reagent in a desiccator or under an inert atmosphere to protect it from ambient moisture.[1]
Q3: I am observing the formation of a di-sulfonated product when reacting with a primary amine. How can this be avoided?
A3: The formation of di-sulfonamides is a known side reaction with primary amines.[3] To favor the mono-sulfonated product:
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Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride.[3]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture to prevent localized high concentrations.[3]
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Low Temperature: Perform the reaction at a reduced temperature to decrease the rate of the second sulfonylation.[3]
Q4: My reaction is turning a dark color, and I am getting a complex mixture of products. What could be the cause?
A4: Dark coloration and product mixtures can indicate decomposition or oxidative side reactions.[3] Consider the following:
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Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere to exclude oxygen.[3]
-
Purity of Materials: Use high-purity starting materials and solvents, as impurities can catalyze decomposition.[3]
-
Temperature Control: Avoid excessive heating, as sulfonyl chlorides can decompose at elevated temperatures.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide Product
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of sulfonyl chloride | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. | Sulfonyl chlorides are moisture-sensitive and readily hydrolyze to the unreactive sulfonic acid, reducing the amount of starting material available for the desired reaction.[1][2] |
| Sub-optimal reaction temperature | Screen a range of temperatures (e.g., -10 °C, 0 °C, room temperature) to find the optimal condition for your specific substrate. | Temperature affects the rate of both the desired reaction and potential side reactions. Lower temperatures can improve selectivity. |
| Incorrect stoichiometry | Carefully measure and add a precise molar equivalent of the amine or alcohol. For primary amines, consider a slight excess of the amine. | An excess of the nucleophile can help drive the reaction to completion, but a large excess may lead to side reactions like di-sulfonylation with primary amines.[3] |
| Base selection | If using a base to scavenge HCl, ensure it is non-nucleophilic (e.g., triethylamine, pyridine) and dry. | Nucleophilic bases can compete with your desired nucleophile, leading to undesired byproducts. |
Issue 2: Presence of an Impurity with a Mass Corresponding to the Sulfonic Acid
| Potential Cause | Troubleshooting Step | Rationale |
| Moisture in reaction setup | Re-evaluate drying procedures for glassware, solvents, and inert gas lines. | The presence of water is the primary cause of sulfonic acid formation from sulfonyl chlorides.[1][4] |
| Impure starting material | Check the purity of the this compound starting material by an appropriate analytical method (e.g., NMR, LC-MS). | The starting material may have degraded during storage. |
| Work-up procedure | Minimize the exposure of the reaction mixture to aqueous conditions during work-up. If an aqueous wash is necessary, perform it quickly at low temperatures. | Prolonged contact with water, even during extraction, can lead to hydrolysis. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
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Preparation: Under an inert atmosphere of nitrogen or argon, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in an oven-dried flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
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Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Work-up: Quench the reaction with the addition of saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.
Visualizations
Caption: Desired reaction pathway and common side reactions.
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Purification of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride Products
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the crude product of this compound synthesis?
A1: The most prevalent impurity is the corresponding sulfonic acid, 5-(3-butylureido)-2-ethoxybenzenesulfonic acid, which forms through hydrolysis of the sulfonyl chloride group.[1][2] Other potential impurities include unreacted starting materials, byproducts from the chlorosulfonation reaction, and residual solvents.
Q2: How can I effectively monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. Use a solvent system similar to what you plan for column chromatography. The sulfonyl chloride product is typically less polar (higher Rf value) than the corresponding sulfonic acid impurity. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of fractions.
Q3: Is the ureido functional group stable during purification?
A3: The urea functional group is generally stable under neutral to moderately acidic or basic conditions (pH 4-8) at ambient temperature.[3][4][5] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis. It is advisable to perform purification steps, such as aqueous washes, expeditiously and at or below room temperature.
Q4: Should I choose recrystallization or column chromatography for purification?
A4: The choice depends on the purity of your crude product. Recrystallization is ideal for removing small amounts of impurities if your product is highly crystalline and constitutes the major component of the crude material. If the crude product is an oil or contains significant amounts of various impurities, flash column chromatography is the more appropriate method for separation.
Troubleshooting Guides
Problem 1: The isolated product is an oil and will not solidify.
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Possible Cause 1: Residual Solvent: Trace amounts of organic solvents from the reaction or workup can prevent crystallization.
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Solution: Dry the oily product under high vacuum for an extended period to remove residual solvents. Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable.
-
-
Possible Cause 2: Presence of Impurities: Impurities can disrupt the crystal lattice formation, resulting in an oil.
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Solution 1: Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product has poor solubility, such as hexanes or diethyl ether. This can help to wash away more soluble impurities and provide nucleation sites for crystallization.
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Solution 2: Purification by Chromatography: If trituration fails, purify the oil using flash column chromatography to separate the desired product from impurities.
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Problem 2: Low yield after aqueous workup.
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Possible Cause: Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water or basic conditions, converting it to the more water-soluble sulfonic acid.[2][6][7]
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Solution 1: Minimize Contact Time with Aqueous Solutions: Perform extractions and washes as quickly as possible. Use cold (ice-bath) water or brine for washes to reduce the rate of hydrolysis.
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Solution 2: Avoid Basic Washes if Possible: If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate and perform the wash rapidly at low temperatures.
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Solution 3: Acidify the Aqueous Layer: If significant product loss is suspected, acidify the aqueous layers to a pH of 2-3 with dilute HCl and re-extract with an organic solvent like ethyl acetate. This may help recover any product that partitioned into the aqueous phase as a salt.
-
Problem 3: The sulfonic acid impurity is still present after purification.
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Possible Cause 1: Incomplete Removal During Workup: The sulfonic acid may not have been completely removed by the initial aqueous washes.
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Solution: Basic Aqueous Wash: During the workup of the organic layer, wash with a saturated solution of sodium bicarbonate (NaHCO₃). The sulfonic acid will be deprotonated to its salt, which is highly soluble in the aqueous phase and will be removed.
-
-
Possible Cause 2: Hydrolysis on Silica Gel: Sulfonyl chlorides can be sensitive to the slightly acidic nature of silica gel, leading to hydrolysis during column chromatography.
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Solution 1: Deactivate Silica Gel: Use silica gel that has been neutralized by pre-treating it with a solution of triethylamine in the eluent system (e.g., 1% triethylamine in hexanes/ethyl acetate).
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Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for chromatography.
-
Problem 4: Poor separation during column chromatography.
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Possible Cause: Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate the product from impurities.
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Solution: Optimize the Eluent System: Systematically test different solvent mixtures using TLC. A good starting point for sulfonyl chlorides is a gradient of ethyl acetate in hexanes. For more polar compounds, dichloromethane/methanol may be effective. The Rf of the desired spot should ideally be between 0.2 and 0.4 for good separation on a column.
-
Data Presentation
Table 1: General Parameters for Flash Column Chromatography of Sulfonyl Chlorides
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Can be deactivated with triethylamine if the product is sensitive. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50%) | The polarity should be optimized based on TLC analysis. |
| Gradient of Methanol in Dichloromethane (e.g., 0% to 10%) | For more polar sulfonyl chlorides or related sulfonamides. | |
| Loading Technique | Dry Loading | Recommended for better resolution, especially if the product has low solubility in the initial eluent. |
Table 2: Common Solvent Systems for Recrystallization of Aromatic Urea and Sulfonyl Chloride Derivatives
| Solvent System | Polarity | Notes |
| Ethanol/Water | Polar | A good starting point for many polar organic molecules.[1] |
| Isopropanol/Water | Polar | Offers slightly different solubility compared to ethanol/water.[1] |
| Ethyl Acetate/Hexanes | Medium/Non-polar | Effective for compounds of intermediate polarity.[1] |
| Acetone/Water | Polar | Another option for polar compounds. |
| Methanol | Polar | Often used for the recrystallization of urea and its derivatives.[8] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column.
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Elution: Begin elution with a low polarity solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) according to a predetermined gradient based on TLC analysis.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot solvent or solvent mixture (see Table 2). Heat the mixture until the solvent is boiling and all the solid has dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature undisturbed. Crystal formation should occur as the solution cools and becomes supersaturated.
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Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
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Isolation and Washing: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
Technical Support Center: Optimizing Sulfonyl Chloride Substitutions
Welcome to the Technical Support Center for optimizing reaction conditions for sulfonyl chloride substitutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides and sulfonate esters from sulfonyl chlorides?
The most prevalent method involves the reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide, or with an alcohol to form a sulfonate ester.[1] These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
Q2: What are the most critical parameters influencing the success of a sulfonyl chloride substitution reaction?
Several factors critically impact the outcome of the reaction:
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Purity of Reactants and Solvent: Sulfonyl chlorides are particularly sensitive to moisture, which can lead to hydrolysis. Ensuring all reactants, solvents, and glassware are anhydrous is crucial.
-
Choice of Base: The base should be sufficiently strong to neutralize the generated HCl but not so strong as to cause unwanted side reactions.
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Reaction Temperature: Temperature control is vital to prevent the decomposition of reactants and minimize the formation of side products.
-
Stoichiometry: The molar ratio of the nucleophile (amine or alcohol) to the sulfonyl chloride can significantly affect selectivity, especially with primary amines where di-sulfonylation can occur.[2][3]
Q3: How does steric hindrance affect the reaction?
Steric hindrance, both on the sulfonyl chloride (e.g., ortho-substituents) and on the nucleophile (e.g., bulky groups on an amine or alcohol), can significantly slow down or even prevent the reaction. Overcoming this may require higher temperatures, longer reaction times, or the use of a less hindered base.
Q4: What is the role of a catalyst like 4-dimethylaminopyridine (DMAP)?
4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate sulfonylation reactions, particularly with hindered or less reactive nucleophiles. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then more readily attacked by the amine or alcohol.
Troubleshooting Guide
This section provides solutions to common problems encountered during sulfonyl chloride substitution reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Degraded Sulfonyl Chloride: Hydrolysis due to moisture. 2. Low Nucleophilicity: The amine or alcohol is sterically hindered or electronically deactivated. 3. Inappropriate Base: The base is too weak or sterically hindered. 4. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | 1. Use a fresh bottle of sulfonyl chloride or purify the existing one. Ensure all glassware, solvents, and reagents are rigorously dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the reaction temperature. For very unreactive nucleophiles, consider using a stronger, non-nucleophilic base like DBU or adding a catalytic amount of DMAP. 3. Switch to a stronger or less hindered base. For example, if triethylamine is ineffective, pyridine may be a better choice. 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Formation of Multiple Products | 1. Bis-sulfonylation of Primary Amines: The initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride.[2][3] 2. Elimination Side Reaction (with alcohols): The sulfonate ester intermediate undergoes E2 elimination to form an alkene, particularly with secondary and tertiary alcohols at higher temperatures. 3. Reaction with Solvent: Protic solvents (e.g., alcohols) can compete with the intended nucleophile. | 1. Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine (1.1 equivalents).[3] Add the sulfonyl chloride slowly to the amine solution at a low temperature (0 °C).[2][3] Use a weaker base or a hindered base to minimize deprotonation of the monosulfonamide. 2. Use a non-bulky base to favor SN2 over E2.[4] Run the reaction at a lower temperature. 3. Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Formation of a Polar Byproduct | Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride has reacted with water to form the corresponding sulfonic acid. | Rigorously dry all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere. |
| Difficult Purification | Excess Reagents or Byproducts: Difficulty in separating the product from unreacted starting materials, the base, or its salt. | After the reaction, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the base and any excess amine. A subsequent wash with a saturated aqueous solution of sodium bicarbonate can remove any sulfonic acid byproduct. |
Data Presentation
Table 1: Influence of Base on the Yield of N-phenylbenzenesulfonamide
This table summarizes the effect of different bases on the yield of the reaction between aniline and benzenesulfonyl chloride.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyridine | Pyridine (neat) | 0-25 | - | 100 | [5] |
| Triethylamine (TEA) | THF | 0 - RT | 6 | 86 | [5] |
| Triethylamine (TEA) | Diethyl ether | 0 | - | 85 | [5] |
| Sodium Hydride | DMF/THF | 0 - RT | 14 | 72-96 | [5] |
| Crosslinked Poly(4-vinylpyridine) | Acetonitrile | RT | 2.5 | 93 |
Note: Reaction conditions may vary slightly between different literature sources.
Table 2: Effect of Solvent on Reaction Time and Yield for the Sulfonylation of p-Anisidine
This table illustrates how the choice of solvent can impact the reaction of p-anisidine with p-toluenesulfonyl chloride.
| Solvent | Relative Polarity | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | n-Hexane | 0.009 | - | Low | | | Carbon Tetrachloride | 0.052 | - | Low | | | Toluene | 0.099 | - | Moderate | | | Diethyl Ether | 0.117 | - | Moderate | | | Dichloromethane | 0.309 | - | Good | | | Ethanol | 0.654 | - | Moderate | | | Acetone | 0.563 | - | 90 | | | Acetonitrile | 0.650 | 2.5 | 93 | |
Note: Reactions were carried out at room temperature in the presence of crosslinked poly(4-vinylpyridine). Relative polarity is a dimensionless value.
Table 3: Hydrolysis Rate of Benzenesulfonyl Chloride in Different Media
This table shows the hydrolytic instability of benzenesulfonyl chloride, highlighting the need for anhydrous conditions.
| Solvent/Medium | Temperature (°C) | Half-life | Reference |
| 1% Aqueous Dioxane | 21 | 5.1 minutes | [6] |
| Water | 10 | 12.9 minutes | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine (e.g., Aniline with Benzenesulfonyl Chloride)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve aniline (1.0 mmol, 1.0 eq.) and pyridine (1.5 mmol, 1.5 eq.) in anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask or syringe, prepare a solution of benzenesulfonyl chloride (1.0 mmol, 1.0 eq.) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.[2]
-
Workup: Quench the reaction by adding water (20 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to isolate the pure N-phenylbenzenesulfonamide.
Protocol 2: General Procedure for the Mesylation of a Secondary Alcohol (e.g., Cyclohexanol with Methanesulfonyl Chloride)
-
Preparation: To a solution of cyclohexanol (1.0 eq.) in anhydrous DCM (10 volumes) in a flame-dried flask under an inert atmosphere, add triethylamine (1.5 eq.).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Dilute the reaction mixture with water (10 volumes) and separate the layers. Extract the aqueous layer with DCM (2 x 5 volumes).
-
Purification: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired cyclohexyl mesylate.
Visualizations
Caption: A decision-making workflow for troubleshooting low product yield.
Caption: A logical workflow for identifying and mitigating common side reactions.
References
Technical Support Center: Benzenesulfonyl Chloride Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzenesulfonyl chloride?
A1: Benzenesulfonyl chloride is typically synthesized via several common methods:
-
Chlorosulfonation of Benzene: This is a widely used industrial method involving the reaction of benzene with chlorosulfonic acid.[1][2]
-
From Sodium Benzenesulfonate: This method utilizes phosphorus pentachloride or phosphorus oxychloride to convert sodium benzenesulfonate to benzenesulfonyl chloride.[3]
-
From Benzenesulfonic Acid: Benzenesulfonic acid can be reacted with thionyl chloride, often in the presence of a catalyst like sulfuric acid, to yield benzenesulfonyl chloride.[4]
Q2: What are the primary side products to be aware of during the synthesis?
A2: The most significant side product in the chlorosulfonation of benzene is diphenyl sulfone.[3][5] Its formation is favored if the molar ratio of chlorosulfonic acid to benzene is too low or if the benzene is added to the acid instead of the other way around.[3] Another potential impurity is benzenesulfonic acid, which can form if the sulfonyl chloride product is exposed to water.[3][6]
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields in benzenesulfonyl chloride synthesis can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is heated for the recommended duration and at the correct temperature to drive it to completion. For instance, when using phosphorus pentachloride, heating at 170–180°C for at least fifteen hours is advised.[3]
-
Suboptimal Reagent Ratio: An insufficient excess of the chlorinating agent can lead to incomplete conversion. For the chlorosulfonation of benzene, using at least a 50% excess of chlorosulfonic acid is recommended to minimize the formation of diphenyl sulfone and maximize the yield of the desired product.[3]
-
Hydrolysis of the Product: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, especially in the presence of water at elevated temperatures.[3][7][8] It is crucial to use dry reagents and glassware and to work up the reaction promptly, avoiding prolonged contact with aqueous solutions.[3] Separating the product from the aqueous layer as soon as possible after quenching is critical; a delay can significantly reduce the yield.[3]
-
Losses During Workup and Purification: The product can be lost during aqueous washes if not performed carefully. Additionally, decomposition can occur during distillation if traces of water and sulfonic acid are not removed beforehand.[3]
Q4: I am having difficulty purifying the crude benzenesulfonyl chloride. What are the best practices?
A4: Purification is typically achieved by vacuum distillation.[3] Key considerations for successful purification include:
-
Thorough Washing: The crude product should be washed with water to remove water-soluble impurities.[3]
-
Drying: Before distillation, it is essential to remove any residual water. This can be facilitated by co-distillation with a solvent like carbon tetrachloride at a relatively low temperature to prevent hydrolysis.[3]
-
Vacuum Distillation: Distilling under reduced pressure allows the benzenesulfonyl chloride to boil at a lower temperature, minimizing thermal decomposition.[3] Collect the fraction that boils at the appropriate temperature and pressure (e.g., 118–120°C / 15 mm).[3]
Q5: How can I minimize the formation of the diphenyl sulfone byproduct?
A5: To minimize the formation of diphenyl sulfone during the chlorosulfonation of benzene:
-
Use an Excess of Chlorosulfonic Acid: A significant excess of chlorosulfonic acid favors the formation of benzenesulfonyl chloride over the sulfone.[3]
-
Control the Addition of Benzene: Benzene should be added slowly to the chlorosulfonic acid, not the other way around. This ensures that the chlorosulfonic acid is always in excess.[3]
Q6: What safety precautions should be taken when working with the reagents and product?
A6: The synthesis of benzenesulfonyl chloride involves hazardous materials and requires strict safety protocols:
-
Corrosive Reagents: Chlorosulfonic acid, phosphorus pentachloride, and thionyl chloride are highly corrosive and react violently with water.[5][9] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Toxic Gases: The reactions often evolve hydrogen chloride gas, which is toxic and corrosive.[5] Ensure proper ventilation and consider using a gas trap.
-
Product Hazards: Benzenesulfonyl chloride is corrosive and a lachrymator, causing severe skin burns and eye damage.[7][11] It is also moisture-sensitive.[7]
-
Emergency Procedures: Be prepared for spills. Spills of acidic reagents can be neutralized with sodium bicarbonate. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[9][11]
Data Presentation
Table 1: Comparison of Synthetic Methods for Benzenesulfonyl Chloride
| Method | Starting Materials | Reagents | Typical Reaction Conditions | Typical Yield | Key Considerations | Reference |
| From Sodium Benzenesulfonate | Sodium Benzenesulfonate | Phosphorus Pentachloride | 170–180°C, 15 hours | 75–80% | Requires high temperatures and long reaction times. | [3] |
| From Sodium Benzenesulfonate | Sodium Benzenesulfonate | Phosphorus Oxychloride | Similar to PCl₅ method | 74–87% | Generally good yields. | [3] |
| Chlorosulfonation of Benzene | Benzene | Chlorosulfonic Acid | 20-25°C, 2-3 hours addition, 1 hour stir | 75–77% | Requires careful control of reagent addition and temperature to minimize diphenyl sulfone byproduct. | [1][3] |
| From Benzenesulfonic Acid | Benzenesulfonic Acid | Thionyl Chloride | 90°C, 2 hours addition, 2.5 hours stir | Quantitative | Can be performed at a lower temperature than the sodium salt methods. | [4] |
Experimental Protocols
Synthesis of Benzenesulfonyl Chloride via Chlorosulfonation of Benzene
Adapted from Organic Syntheses procedures.[1][3]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, place a 50% excess of chlorosulfonic acid.
-
Addition of Benzene: Cool the flask in an ice bath. Slowly add a good commercial grade of benzene dropwise from the dropping funnel to the stirred chlorosulfonic acid over 2-3 hours. Maintain the reaction temperature between 20-25°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The benzenesulfonyl chloride will separate as an oily layer.
-
Workup: Separate the oily layer. Wash the organic layer with water and then with a dilute sodium carbonate solution to neutralize any remaining acid.
-
Drying and Purification: To remove residual water, which can cause hydrolysis during distillation, add a small amount of carbon tetrachloride and distill at a low temperature to azeotropically remove the water.[3] Following this, purify the crude benzenesulfonyl chloride by vacuum distillation, collecting the fraction at 118–120°C / 15 mmHg.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for benzenesulfonyl chloride synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105753751A - High-purity benzene sulfonyl chloride synthetic method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Navigating the Moisture Sensitivity of Sulfonyl Chlorides
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with sulfonyl chlorides. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the moisture sensitivity of these highly reactive compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction with a sulfonyl chloride is resulting in a low yield or has failed completely. What are the potential causes related to moisture?
A1: Low or no product yield in reactions involving sulfonyl chlorides is frequently attributed to the presence of moisture. Sulfonyl chlorides readily react with water in a process called hydrolysis, which converts the sulfonyl chloride into the corresponding sulfonic acid.[1][2] This sulfonic acid is generally unreactive under typical sulfonylation conditions, thus halting your desired reaction pathway and leading to poor yields.
Q2: How can I visually identify if my sulfonyl chloride has degraded due to moisture?
A2: While some sulfonyl chlorides are colorless liquids or white solids, degradation due to moisture can sometimes lead to a change in appearance. The formation of the corresponding sulfonic acid, which is a solid, may cause a liquid sulfonyl chloride to become cloudy or for a solid to appear clumpy or sticky. A faint, acrid odor, different from the sharp smell of the sulfonyl chloride, may also be noticeable due to the formation of HCl during hydrolysis. However, these visual cues are not always reliable, and the absence of these signs does not guarantee the purity of the reagent.
Q3: What are the essential handling and storage procedures to minimize moisture exposure?
A3: Proper handling and storage are critical for maintaining the integrity of sulfonyl chlorides. These reagents should be stored in tightly sealed containers, preferably under an inert atmosphere such as nitrogen or argon.[3] It is also advisable to store them in a cool, dry place, such as a desiccator or a refrigerator designated for moisture-sensitive chemicals. When in use, always handle sulfonyl chlorides under an inert atmosphere, for instance, in a glovebox or using a Schlenk line, to prevent exposure to atmospheric moisture.[3][4]
Q4: My TLC analysis shows a new, more polar spot at the baseline. What could this be?
A4: The appearance of a highly polar spot that does not move from the baseline on a TLC plate is a strong indication of sulfonyl chloride hydrolysis.[1] The resulting sulfonic acid is significantly more polar than the starting sulfonyl chloride and will exhibit strong interaction with the silica gel, causing it to remain at the origin.
Q5: Can I use a base like sodium hydroxide to quench my reaction?
A5: While a base is necessary to neutralize the HCl generated during the reaction, using aqueous bases like sodium hydroxide during the reaction itself is generally not recommended as it can promote the hydrolysis of the sulfonyl chloride.[5] For the reaction, a non-nucleophilic organic base such as triethylamine or pyridine is preferred. An aqueous base wash can be carefully employed during the work-up phase after the reaction is complete to remove any unreacted sulfonyl chloride and the sulfonic acid byproduct.[1][5]
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during experiments with sulfonyl chlorides.
| Observation | Potential Cause | Suggested Action |
| Low or No Product Yield | Hydrolysis of the sulfonyl chloride due to moisture contamination.[1][2] | - Ensure all glassware is rigorously dried (oven-dried or flame-dried).- Use anhydrous solvents and reagents.- Conduct the reaction under a strictly inert atmosphere (nitrogen or argon).[1][2] |
| Low reactivity of the nucleophile (e.g., sterically hindered amine or alcohol).[5] | - Increase the reaction temperature.- Use a stronger, non-nucleophilic base (e.g., DBU).- Add a catalytic amount of DMAP to increase the reactivity of the sulfonyl chloride.[5] | |
| Formation of a significant amount of a polar baseline spot on TLC | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1] | - Improve drying procedures for all components of the reaction.- Check the purity of the sulfonyl chloride before use. |
| Reaction mixture turns cloudy or a precipitate forms unexpectedly | The sulfonyl chloride or the product may be insoluble in the chosen solvent. Alternatively, the sulfonic acid byproduct may be precipitating. | - Choose a solvent in which all reactants and products are soluble.- If hydrolysis is suspected, follow the troubleshooting steps for low yield. |
| Difficulty in purifying the product | Presence of the sulfonic acid byproduct, which can be difficult to separate from polar products. | - During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic sulfonic acid.[1][5] - Consider a different purification technique, such as recrystallization or a different chromatography eluent system. |
Experimental Protocols
Protocol 1: General Procedure for Handling Sulfonyl Chlorides under an Inert Atmosphere
This protocol outlines the essential steps for setting up a reaction using a moisture-sensitive sulfonyl chloride.
-
Glassware Preparation: All glassware (flasks, syringes, needles, etc.) must be thoroughly dried before use. This can be achieved by oven-drying at >120 °C for several hours and cooling under a stream of dry nitrogen or in a desiccator.[6] Alternatively, flame-dry the glassware under vacuum and backfill with an inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and a magnetic stir bar) and connect it to a source of inert gas (nitrogen or argon) via a manifold or a balloon.[4] Purge the system by evacuating and backfilling with the inert gas three times.
-
Reagent and Solvent Preparation: Use only anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased as anhydrous grade and stored over molecular sieves.[6][7] Ensure all other reagents are also dry. Liquid reagents can be added via a syringe through a rubber septum. Solid reagents should be added under a positive flow of inert gas.
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction. Monitor the reaction progress using appropriate analytical techniques such as TLC or LC-MS.[5]
-
Work-up: Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).[1] It is crucial to perform the quench carefully, especially if unreacted sulfonyl chloride remains, as the hydrolysis reaction can be exothermic.
Protocol 2: Aqueous Work-up Procedure for a Sulfonylation Reaction
This protocol describes a standard procedure for isolating the product from a reaction mixture containing a sulfonyl chloride.
-
Quenching: After confirming the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench any remaining sulfonyl chloride and neutralize the generated HCl. Be cautious as gas evolution (CO2) will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]
-
Washing: Combine the organic layers and wash them sequentially with 1 M HCl (if an amine base was used and needs to be removed), saturated aqueous sodium bicarbonate solution, and finally with brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.[5][7]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[1][8] The drying agent should be added until it no longer clumps together.
-
Isolation: Filter off the drying agent and rinse it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.[1]
Quantitative Data
The rate of hydrolysis of sulfonyl chlorides is dependent on the solvent and the substituents on the sulfonyl chloride. The following table summarizes the specific rates of solvolysis for benzenesulfonyl chloride in various solvents.
| Solvent | Temperature (°C) | Specific Rate of Solvolysis (k, s⁻¹) |
| 100% Ethanol | 35.0 | 3.60 x 10⁻⁵ |
| 90% Ethanol | 35.0 | 1.36 x 10⁻⁴ |
| 100% Methanol | 35.0 | 1.51 x 10⁻⁴ |
| 80% Acetone | 35.0 | 3.64 x 10⁻⁵ |
| Water | 25.0 | 2.1 x 10⁻⁴ to 4.4 x 10⁻⁴ (for various alkanesulfonyl chlorides)[9] |
Data for benzenesulfonyl chloride at 35.0 °C extracted from[10].
Visualizations
Caption: The hydrolysis pathway of a sulfonyl chloride upon reaction with water.
Caption: A typical experimental workflow for handling moisture-sensitive sulfonyl chlorides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up reactions involving 5-(3-butylureido)-2-ethoxybenzene-1-sulfonyl chloride. This key intermediate is crucial in the synthesis of Glibenclamide (Glyburide), a widely used second-generation sulfonylurea for the management of type 2 diabetes.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an organic compound with the CAS number 680618-18-2.[2] It is a critical intermediate in the synthesis of Glibenclamide (also known as Glyburide), an anti-diabetic medication.[3] In the synthesis of Glibenclamide, this sulfonyl chloride is reacted with an amine to form the core sulfonamide structure of the final active pharmaceutical ingredient (API).
Q2: What are the main challenges when scaling up reactions with this sulfonyl chloride?
A2: Scaling up reactions with this compound presents several challenges common to sulfonyl chlorides. These include its high sensitivity to moisture, which can lead to hydrolysis and the formation of the corresponding sulfonic acid, reducing the yield of the desired product. The reaction is often exothermic, requiring careful temperature control to prevent side reactions and ensure safety. Additionally, purification of the final product can be challenging due to the potential for various impurities.[1]
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is a corrosive and moisture-sensitive compound. It is essential to handle it in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware and solvents used should be anhydrous to prevent hydrolysis of the sulfonyl chloride. The reaction with amines will generate hydrochloric acid (HCl) as a byproduct, which should be neutralized.
Q4: How does this compound function in the context of Glibenclamide's mechanism of action?
A4: this compound provides the sulfonylurea backbone essential for the therapeutic activity of Glibenclamide. Sulfonylurea drugs like Glibenclamide work by stimulating the pancreas to release more insulin. They achieve this by binding to and closing ATP-sensitive potassium channels on the surface of pancreatic β-cells. This leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The resulting influx of calcium promotes the fusion of insulin-containing granules with the cell membrane, leading to insulin secretion.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfonamides from this compound.
Problem 1: Low Yield of the Desired Sulfonamide Product
| Potential Cause | Recommended Solution |
| Hydrolysis of the Sulfonyl Chloride | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Add the sulfonyl chloride to the reaction mixture in a controlled manner to minimize its exposure to any residual moisture. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation. |
| Side Reactions | The primary amine can react with two equivalents of the sulfonyl chloride. To minimize this, add the sulfonyl chloride solution slowly to the amine solution. Maintaining a low temperature (e.g., 0-5 °C) during the addition can also help control the reaction selectivity. |
| Suboptimal Reaction Conditions | The choice of base and solvent can significantly impact the reaction yield. Triethylamine or pyridine are commonly used bases. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. It may be necessary to screen different bases and solvents to find the optimal conditions for your specific amine. |
Problem 2: Poor Purity of the Sulfonamide Product (Presence of Impurities)
| Potential Impurity | Source | Mitigation and Removal |
| 5-(3-Butylureido)-2-ethoxybenzenesulfonic acid | Hydrolysis of the starting sulfonyl chloride due to the presence of water. | Use anhydrous conditions. This impurity is acidic and can often be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup. |
| Unreacted Starting Materials | Incomplete reaction or incorrect stoichiometry. | Monitor the reaction to ensure completion. Adjust the stoichiometry if necessary. Unreacted amine can be removed with an acidic wash, and unreacted sulfonyl chloride will likely hydrolyze during workup. |
| Di-sulfonated Amine | Reaction of the primary amine with two molecules of the sulfonyl chloride. | Slow, controlled addition of the sulfonyl chloride to the amine solution at low temperature. This impurity can be difficult to remove by simple extraction and may require chromatographic purification. |
| Glibenclamide Impurity A | A known process impurity in Glibenclamide synthesis, which is the corresponding sulfonamide without the cyclohexylurea group.[4][5] | This impurity can form if the subsequent reaction step is incomplete. Purification is typically achieved by recrystallization or chromatography. |
Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexyl-5-(3-butylureido)-2-ethoxybenzenesulfonamide (a Glibenclamide precursor)
This protocol describes the reaction of this compound with cyclohexylamine.
Materials:
-
This compound (1.0 equivalent)
-
Cyclohexylamine (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Cool the solution to 0-5 °C using an ice bath. Dissolve this compound (1.0 eq) in anhydrous DCM in the dropping funnel and add it dropwise to the cooled amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting sulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Solvent and Base on the Yield of N-Cyclohexyl-5-(3-butylureido)-2-ethoxybenzenesulfonamide
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | Triethylamine | 0 to RT | 3 | 85 |
| 2 | Tetrahydrofuran (THF) | Triethylamine | 0 to RT | 4 | 78 |
| 3 | Acetonitrile | Triethylamine | 0 to RT | 3 | 82 |
| 4 | Dichloromethane (DCM) | Pyridine | 0 to RT | 4 | 80 |
| 5 | Dichloromethane (DCM) | Diisopropylethylamine | 0 to RT | 3 | 83 |
Note: The data in this table is representative and may vary based on the specific reaction scale and conditions.
Visualizations
Diagram 1: General Workflow for Sulfonamide Synthesis
References
- 1. What Are the Challenges in Manufacturing Glibenclamide Sulfonamide API Intermediate at Scale? - PYG Lifesciences [pyglifesciences.com]
- 2. 680618-18-2|this compound|BLD Pharm [bldpharm.com]
- 3. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 4. Glibenclamide EP Impurity A | 16673-34-0 | SynZeal [synzeal.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Analytical Methods for Assessing Purity of Sulfonyl Chloride Derivatives
Welcome to the technical support center for analytical methods used in the assessment of sulfonyl chloride derivative purity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method selection, experimental protocols, and troubleshooting common issues encountered during analysis.
Comparison of Analytical Techniques
Choosing the appropriate analytical method is critical for obtaining accurate and reliable purity data for sulfonyl chloride derivatives. The selection depends on various factors, including the properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, or structural confirmation). The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Technique | Principle | Typical Linearity (Correlation Coefficient, r²) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Precision (RSD%) | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | > 0.999[1] | LOD: ~0.1-0.5 µg/mL, LOQ: ~0.4-1.5 µg/mL[2] | < 2%[3] | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; adaptable for various detectors (UV, MS). | Can be time-consuming; requires careful method development; potential for on-column degradation if not optimized. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | > 0.99[1] | Dependent on detector (FID, MS) and derivatization; can reach low ppm levels.[1] | < 5% | High efficiency and speed for volatile compounds; excellent for separating isomers.[4][5] | Requires derivatization for non-volatile sulfonyl chlorides; high temperatures can cause degradation of thermally sensitive compounds.[4] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity determination by comparing the integral of an analyte signal to that of a certified internal standard. | Not applicable (absolute method) | Dependent on sample concentration and magnetic field strength; typically in the mg range. | < 1% | Absolute quantification without the need for a specific reference standard of the analyte; provides structural information.[6][7] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer; potential for signal overlap in complex mixtures.[6] |
| Titration (Argentometric/Acid-Base) | Determination of the concentration of a substance by reacting it with a standard solution of a reagent. | Not applicable | Dependent on indicator and titrant concentration; typically for higher concentration assays. | < 0.5%[8] | Simple, rapid, and cost-effective for assay determination; high precision and accuracy for major component analysis.[9] | Not suitable for detecting trace impurities; lacks specificity; can be affected by interfering substances.[10] |
Experimental Workflows and Logic
A systematic approach is crucial for the accurate assessment of sulfonyl chloride purity. The following diagram illustrates a general workflow from sample reception to final purity determination.
Caption: General workflow for purity assessment of sulfonyl chloride derivatives.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC method for the purity assessment of a sulfonyl chloride derivative.
-
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer (MS).
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase adjustment).
-
Anhydrous solvent for sample preparation (e.g., acetonitrile).
-
-
Mobile Phase Preparation:
-
Prepare a suitable mixture of water and acetonitrile. The exact ratio should be optimized for the specific analyte. For example, a starting point could be 60:40 (v/v) Water:Acetonitrile.
-
Acidify the aqueous component with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape.[11][12]
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the sulfonyl chloride derivative into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile. Work quickly to minimize exposure to atmospheric moisture.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).[13]
-
-
Data Analysis:
-
Calculate the purity using the area normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, use a reference standard and calculate the percentage purity based on the peak area of the main component relative to the standard.
-
Gas Chromatography (GC) with Derivatization
Due to the low volatility and thermal lability of many sulfonyl chlorides, derivatization is often necessary for GC analysis.[4] This protocol outlines a general method involving derivatization to a more stable sulfonamide.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
A suitable capillary column (e.g., RTX-5MS, 30 m x 0.25 mm ID x 0.25 µm).[6]
-
-
Reagents:
-
Derivatization Procedure:
-
Accurately weigh about 10 mg of the sulfonyl chloride into a vial.
-
Add 1 mL of a solution containing the derivatizing agent (e.g., 5% benzylamine in acetonitrile) and an internal standard.[14]
-
Allow the reaction to proceed to completion (this may require gentle heating or standing at room temperature).
-
-
GC Conditions:
-
Data Analysis:
-
Quantify the derivatized sulfonyl chloride using the internal standard method. Create a calibration curve with known concentrations of a derivatized standard to determine the purity of the sample.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific standard of the analyte.[6][7]
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is anhydrous to prevent hydrolysis.
-
Certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
-
Sample Preparation:
-
Accurately weigh the sulfonyl chloride derivative (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into an NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.75 mL).
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[6]
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Argentometric Titration
This method is suitable for determining the assay of the sulfonyl chloride by titrating the chloride ion.
-
Instrumentation:
-
Burette, beaker, magnetic stirrer.
-
Potentiometer with a silver electrode for potentiometric titration (optional, for higher accuracy).
-
-
Reagents:
-
Procedure (Mohr's Method):
-
Accurately weigh a suitable amount of the sulfonyl chloride derivative and dissolve it in an appropriate solvent.
-
Add a small amount of water to hydrolyze the sulfonyl chloride to sulfonic acid and hydrochloric acid.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) if necessary, as the titration should be performed in a neutral or slightly alkaline medium.
-
Add a few drops of potassium chromate indicator.
-
Titrate with the standardized silver nitrate solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.[10]
-
-
Calculation:
-
Calculate the percentage purity based on the volume of AgNO₃ consumed, the stoichiometry of the reaction, and the weight of the sample.
-
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase. | - Add a small amount of a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase. - Reduce the sample concentration or injection volume. - Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the mobile phase or sample. | - Implement a needle wash step in the autosampler sequence. - Use fresh, high-purity solvents and filter the mobile phase. - Prepare fresh samples. |
| Irreproducible Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure the column is fully equilibrated with the mobile phase before injection. - Degas the mobile phase and check the pump for leaks or bubbles. - Use a column oven to maintain a constant temperature. |
| Loss of Signal or No Peaks | - Sample degradation in solution. - Detector lamp failure. - System leak. | - Prepare samples fresh and analyze them promptly. Store solutions at low temperatures if necessary. - Check the detector lamp status and replace if necessary. - Inspect the system for any leaks. |
| Extra Peaks in the Chromatogram | - Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. - Other impurities from the synthesis. | - Confirm the identity of the extra peak by spiking the sample with the suspected sulfonic acid or by using LC-MS. - To minimize on-column hydrolysis, use anhydrous solvents and a well-equilibrated column. |
GC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Incomplete derivatization. - Active sites in the injector liner or column. | - Optimize the derivatization reaction conditions (time, temperature, reagent concentration). - Use a deactivated injector liner and a high-quality, low-bleed column. |
| No Peak for the Derivatized Analyte | - Derivatization reaction failed. - Thermal degradation in the injector. | - Verify the reactivity of the derivatizing agent and the integrity of the sulfonyl chloride. - Lower the injector temperature, if possible, without compromising volatilization. |
| Multiple Peaks for the Derivatized Analyte | - Formation of by-products during derivatization. - Isomerization of the analyte. | - Adjust the derivatization conditions to favor the formation of a single product. - Confirm the identity of the peaks using GC-MS. |
| Poor Reproducibility | - Inconsistent derivatization. - Sample instability. | - Ensure precise and consistent addition of reagents and sample. - Analyze derivatized samples as soon as possible. |
qNMR Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Poor shimming. - Sample not fully dissolved or too concentrated. | - Re-shim the magnet carefully. - Ensure the sample is completely dissolved; filter if necessary. Dilute the sample if it is too concentrated.[16] |
| Inaccurate Integrals | - Incomplete relaxation of nuclei. - Poor baseline correction or phasing. | - Increase the relaxation delay (D1) to at least 5 times the longest T1. - Carefully perform manual baseline correction and phasing. |
| Signal Overlap | - Analyte and internal standard signals are too close. | - Choose an internal standard with signals in a clear region of the spectrum. - Try a different deuterated solvent to induce chemical shift changes.[16] |
| Presence of Water Peak | - Moisture in the sample or solvent. | - Use anhydrous deuterated solvents. Dry the sample thoroughly before preparation.[16] |
Titration Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Fading or Indistinct Endpoint | - Incorrect pH for the indicator. - Slow reaction between titrant and analyte. | - Adjust the pH of the solution to the optimal range for the chosen indicator. - Ensure complete hydrolysis of the sulfonyl chloride before starting the titration. |
| Inaccurate or Inconsistent Results | - Inaccurate concentration of the standard solution. - Presence of other halide impurities. | - Standardize the titrant frequently against a primary standard. - This method is not specific for the sulfonyl chloride; other chloride sources will interfere. |
| Precipitate Forms Before Endpoint | - Low solubility of the analyte or its salts in the titration medium. | - Use a co-solvent to improve solubility. |
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting purity analysis issues.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride sample shows a decreasing purity over time when analyzed by HPLC. What is the likely cause and how can I prevent it?
A1: The most probable cause is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid upon exposure to moisture.[16] Sulfonyl chlorides are highly reactive and sensitive to water. To prevent this, ensure that your sample is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. When preparing samples for analysis, use anhydrous solvents and minimize the time the sample is exposed to the atmosphere. Preparing samples immediately before analysis is the best practice.
Q2: Can I analyze sulfonyl chlorides by GC without derivatization?
A2: It is generally not recommended. Most sulfonyl chloride derivatives are not sufficiently volatile and are thermally labile, meaning they can decompose at the high temperatures used in the GC injector and column.[4] This degradation will lead to inaccurate and unreliable results. Derivatization to a more stable and volatile derivative, such as a sulfonamide, is the standard and recommended approach for GC analysis.
Q3: In qNMR, my purity calculation is giving inconsistent results. What are the most critical parameters to check?
A3: For consistent qNMR results, the most critical parameters are:
-
Accurate weighing: Use a high-precision balance for both your sample and the internal standard.
-
Complete relaxation: Ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T1) for all signals being integrated.
-
Signal selection: Choose well-resolved, sharp signals for both the analyte and the standard that are free from overlap with any other signals.
-
Proper data processing: Meticulous phasing and baseline correction are essential for accurate integration.
Q4: I see an extra peak in my HPLC chromatogram that I suspect is the sulfonic acid hydrolysis product. How can I confirm this?
A4: There are two common ways to confirm the identity of this peak:
-
Spiking: If you have a standard of the corresponding sulfonic acid, "spike" your sample by adding a small amount of this standard and re-analyzing it. If the peak increases in area, it confirms its identity.
-
LC-MS: If your HPLC system is connected to a mass spectrometer, you can analyze the mass-to-charge ratio (m/z) of the peak. The m/z should correspond to the molecular weight of the sulfonic acid.
Q5: Which titration method is better for sulfonyl chloride assay, direct acid-base titration or argentometric titration?
A5: Argentometric titration is generally more suitable. Upon hydrolysis, one mole of a sulfonyl chloride produces one mole of hydrochloric acid (HCl) and one mole of a sulfonic acid. An acid-base titration would neutralize both acidic species, which can complicate the endpoint determination and calculation if the sulfonic acid's pKa is not significantly different from that of the strong acid. Argentometric titration specifically targets the chloride ion released during hydrolysis, providing a more direct and unambiguous measure of the original sulfonyl chloride content.[10]
References
- 1. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. rssl.com [rssl.com]
- 8. usp.org [usp.org]
- 9. Validation of titration methods | Metrohm [metrohm.com]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 12. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. emerypharma.com [emerypharma.com]
- 14. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 15. quora.com [quora.com]
- 16. Troubleshooting [chem.rochester.edu]
preventing decomposition of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the decomposition of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride during its synthesis.
Troubleshooting Guide
Decomposition of this compound is a potential challenge during its synthesis, leading to reduced yield and purity. The primary modes of decomposition are hydrolysis and thermal degradation. The presence of electron-donating groups (ethoxy and butylureido) on the benzene ring can influence the reactivity and stability of the sulfonyl chloride functional group.
Issue 1: Low Yield of Sulfonyl Chloride and Presence of Sulfonic Acid Impurity
-
Possible Cause A: Hydrolysis due to moisture. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acid.[1][2]
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[3]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Prompt Work-up: Minimize the exposure of the sulfonyl chloride to aqueous conditions during the work-up. If an aqueous work-up is necessary, use ice-cold water and perform extractions quickly. The low solubility of some aryl sulfonyl chlorides in water can protect them from extensive hydrolysis if the exposure is brief.[4][5]
-
-
-
Possible Cause B: High reaction temperature. Elevated temperatures can accelerate both hydrolysis and thermal decomposition of the sulfonyl chloride and any thermally labile intermediates, such as diazonium salts, if they are part of the synthetic route.[4][6]
-
Solution:
-
Low-Temperature Control: Maintain the recommended reaction temperature, which is often low (e.g., 0-5 °C), especially during the formation of the sulfonyl chloride.[4] For particularly unstable intermediates, temperatures as low as -10 °C to -20 °C may be required.[3]
-
Controlled Reagent Addition: Add reagents, particularly the chlorosulfonating agent or diazonium salt solution, slowly and in a controlled manner to manage any exotherms.
-
-
-
Possible Cause C: Presence of acidic byproducts. The synthesis of sulfonyl chlorides often generates acidic byproducts like HCl, which can catalyze decomposition.
Issue 2: Product Discoloration or Formation of Tarry Byproducts
-
Possible Cause A: Thermal decomposition. Overheating during the reaction or work-up can lead to the formation of colored impurities.
-
Solution:
-
Strict Temperature Monitoring: Use a reliable thermometer and cooling bath to maintain the desired temperature throughout the synthesis.
-
Avoid High-Temperature Purification: If purification by distillation is attempted, use high vacuum to keep the boiling temperature as low as possible. Be aware that some sulfonyl chlorides are not stable enough for distillation.
-
-
-
Possible Cause B: Side reactions. Depending on the synthetic route, side reactions such as the formation of sulfones or disulfides can occur, leading to a complex product mixture.[2][4]
-
Solution:
-
Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used as specified in the protocol.
-
Purification: If side products are formed, purification by recrystallization from a suitable solvent system under anhydrous conditions may be necessary. Chromatography on silica gel can be attempted, but some sulfonyl chlorides are unstable on silica.[10]
-
-
Issue 3: Instability of the Isolated Product During Storage
-
Possible Cause A: Residual moisture or acid. Trace amounts of water or acid in the final product can lead to slow decomposition over time.
-
Solution:
-
Thorough Drying: Dry the final product rigorously under high vacuum.
-
Azeotropic Removal of Water: If applicable, dissolve the product in a suitable solvent and remove the solvent under vacuum to azeotropically remove traces of water.
-
-
-
Possible Cause B: Exposure to air and light. Atmospheric moisture and light can contribute to the degradation of the sulfonyl chloride.
-
Solution:
-
Inert Atmosphere Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).[11]
-
Low-Temperature Storage: Store the product at a low temperature (e.g., 2-8 °C or -20 °C) to minimize decomposition.[11] Some sulfonyl chlorides have been shown to decompose even at -20 °C over a week.[3]
-
Protection from Light: Store the container in a dark place or use an amber-colored vial.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition product of this compound?
A1: The most common decomposition product is the corresponding sulfonic acid, 5-(3-butylureido)-2-ethoxybenzenesulfonic acid, formed via hydrolysis.[1][2]
Q2: How does the presence of the butylureido and ethoxy groups affect the stability of the sulfonyl chloride?
Q3: Can the ureido group participate in any intramolecular side reactions?
A3: While intramolecular reactions are a possibility in multifunctional molecules, there is no common, well-documented intramolecular decomposition pathway involving a ureido group and a sulfonyl chloride on a benzene ring under typical synthetic conditions. The primary concern remains hydrolysis of the sulfonyl chloride.
Q4: What are the ideal storage conditions for this compound?
A4: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and kept at a low temperature (refrigerated at 2-8°C or frozen at -20°C).[11]
Q5: Is purification by column chromatography on silica gel recommended?
A5: Caution should be exercised when considering silica gel chromatography. While some sulfonyl chlorides are stable enough for this purification method, others can decompose on the acidic surface of the silica gel, especially in the presence of residual moisture in the solvents.[10] If chromatography is necessary, it should be performed quickly with anhydrous solvents, and a trial on a small scale is recommended first.
Data Presentation
Table 1: Influence of Substituents on the Hydrolysis Rate of Benzenesulfonyl Chlorides
The following table presents hydrolysis rate constants for various substituted benzenesulfonyl chlorides to illustrate the effect of electron-donating and electron-withdrawing groups. Note that specific data for this compound is not available, but the data for p-methoxy and p-methyl derivatives can provide a general indication of the effect of electron-donating groups.
| Substituent (at para-position) | Hydrolysis Rate Constant (k) at 15°C (s⁻¹) | Reference |
| Methoxy (CH₃O-) | 23.89 x 10⁻⁴ | [13] |
| Methyl (CH₃-) | 13.57 x 10⁻⁴ | [13] |
| Hydrogen (H-) | 11.04 x 10⁻⁴ | [13] |
| Bromo (Br-) | 7.447 x 10⁻⁴ | [13] |
| Nitro (NO₂-) | 9.373 x 10⁻⁴ | [13] |
Note: The data suggests that electron-donating groups like methoxy and methyl increase the rate of neutral hydrolysis, which may seem counterintuitive. The original authors suggest this could be due to a temperature-dependent water-solute interaction. However, for alkaline hydrolysis, electron-withdrawing groups significantly accelerate the reaction.[14]
Experimental Protocols
Protocol 1: General Procedure for Synthesis of an Aryl Sulfonyl Chloride via Diazotization-Sulfonylation (Sandmeyer-type Reaction)
This is a generalized protocol and may need optimization for the specific synthesis of this compound.
-
Diazotization:
-
Dissolve or suspend the corresponding aniline precursor, 5-(3-butylureido)-2-ethoxyaniline, in an aqueous acidic solution (e.g., HCl, H₂SO₄) in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[4] Stir for an additional 30-60 minutes at this temperature.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution or suspension of a sulfur dioxide source (e.g., SO₂ gas dissolved in a suitable solvent like acetic acid, or thionyl chloride in an aqueous system) and a copper(I) or copper(II) chloride catalyst.[4][15] Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 1 to the sulfonylation mixture. Vigorous stirring is essential. Monitor for gas evolution (N₂).
-
Maintain the temperature at 0-5 °C throughout the addition and for a period afterward (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Quench the reaction by pouring it into ice-water.
-
The sulfonyl chloride may precipitate as a solid. If so, collect it by filtration, wash with cold water, and dry under vacuum.[4]
-
If the product is an oil or remains in solution, extract it with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with cold brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
-
-
Purification and Storage:
-
If necessary, purify the crude product by recrystallization from an anhydrous solvent.
-
Store the final product under an inert atmosphere at low temperature.[11]
-
Visualizations
Caption: Primary decomposition pathway of the target compound.
Caption: Key steps to prevent decomposition during synthesis.
References
- 1. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-(tert-Butyl)-2-ethoxybenzene-1-sulfonyl chloride | 252898-57-0 [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions Involving 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection and troubleshooting for reactions involving 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride. The primary application of this compound is as a key intermediate in the synthesis of Glibenclamide (Glyburide), a sulfonylurea drug used to treat type 2 diabetes. The core reaction involves the formation of a sulfonamide by reacting the sulfonyl chloride with an amine, typically cyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction involving this compound?
A1: The primary reaction is a nucleophilic acyl substitution at the sulfonyl chloride group to form a sulfonamide. In the context of drug development, this compound is reacted with cyclohexylamine to synthesize Glibenclamide. This reaction is crucial as it forms the sulfonylurea linkage essential for the drug's pharmacological activity.[1]
Q2: What is the role of a catalyst in this reaction?
A2: A catalyst, typically a tertiary amine base like triethylamine (TEA) or pyridine, is used to accelerate the reaction and to neutralize the hydrochloric acid (HCl) byproduct that is generated.[2] The base activates the amine nucleophile and prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.
Q3: Which catalysts are recommended for the synthesis of Glibenclamide from this sulfonyl chloride?
A3: Tertiary amines such as triethylamine (TEA) and pyridine are commonly used as catalysts and acid scavengers in this sulfonylation reaction. The choice between them can depend on factors like reaction kinetics, solvent, and downstream processing considerations. While both are effective, TEA is often preferred due to its stronger basicity and ease of removal.
Q4: What are the potential side reactions or impurities I should be aware of?
A4: The main side reaction is the hydrolysis of the highly reactive sulfonyl chloride group by any moisture present in the reaction, which leads to the formation of the corresponding sulfonic acid.[3][4] Other potential impurities can arise from the starting materials or from subsequent reaction steps in the synthesis of Glibenclamide.[5] Controlling impurities is critical for the quality of the final active pharmaceutical ingredient (API).[5][6][7]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[8][9][10] These methods can be used to track the disappearance of the starting materials (sulfonyl chloride and amine) and the appearance of the sulfonamide product.
Catalyst Performance Data
The selection of a catalyst can impact the reaction yield and time. Below is a table summarizing typical performance data for common catalysts in the synthesis of Glibenclamide.
| Catalyst | Typical Molar Ratio (Catalyst:Sulfonyl Chloride) | Solvent | Reaction Temperature (°C) | Typical Reaction Time (hours) | Typical Yield (%) | Notes |
| Triethylamine (TEA) | 1.1 - 1.5 | Acetone, THF, or Dichloromethane | 0 - 25 | 2 - 4 | 85 - 95 | Stronger base, generally leads to faster reaction times. Easier to remove during workup due to higher volatility compared to pyridine. |
| Pyridine | 1.1 - 2.0 | Dichloromethane or neat pyridine | 0 - 25 | 4 - 8 | 80 - 90 | Can also act as a solvent. Its nucleophilic nature can sometimes lead to side reactions. More difficult to remove completely. |
| Diisopropylethylamine (DIPEA) | 1.1 - 1.5 | Dichloromethane or Acetonitrile | 0 - 25 | 3 - 6 | 85 - 92 | A non-nucleophilic, sterically hindered base. Useful if side reactions with a nucleophilic catalyst like pyridine are a concern. |
Note: The data presented are representative values from literature and may vary depending on specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
General Protocol for the Synthesis of Glibenclamide
This protocol describes a general laboratory procedure for the synthesis of Glibenclamide from this compound and cyclohexylamine using triethylamine as a catalyst.
Materials:
-
This compound
-
Cyclohexylamine
-
Triethylamine (TEA)
-
Anhydrous Acetone (or Dichloromethane)
-
Hydrochloric acid (1N)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetone.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of cyclohexylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous acetone.
-
Add the amine/TEA solution dropwise to the cooled sulfonyl chloride solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting sulfonyl chloride is consumed.
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
If acetone was used, remove it under reduced pressure. If dichloromethane was used, proceed to the extraction step.
-
Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with 1N HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Glibenclamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[11][12]
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the synthesis of Glibenclamide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Hydrolysis of the sulfonyl chloride starting material. 3. Sub-optimal catalyst amount or activity. 4. Loss of product during workup or purification. | 1. Extend the reaction time or slightly increase the temperature. Confirm reaction completion with HPLC/TLC. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. 3. Use a fresh, high-purity catalyst. Ensure the correct molar ratio is used. 4. Optimize the extraction and recrystallization procedures. |
| Formation of a White Precipitate (Side Product) | 1. The primary side product is the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride. 2. Triethylamine hydrochloride salt precipitating from the reaction mixture. | 1. This indicates the presence of moisture. Improve drying of reagents and solvent. The sulfonic acid can often be removed during the aqueous workup. 2. This is expected and indicates the reaction is proceeding. The salt will be removed during the aqueous workup. |
| Reaction is Sluggish or Stalled | 1. Insufficient catalyst. 2. Low reaction temperature. 3. Poor quality of reagents. | 1. Add an additional portion of the tertiary amine catalyst. 2. Allow the reaction to warm to room temperature or slightly heat if necessary, while monitoring for side product formation. 3. Verify the purity of the sulfonyl chloride, amine, and catalyst. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Co-precipitation of impurities during recrystallization. | 1. Ensure the reaction has gone to completion. Use an appropriate workup procedure to remove unreacted amine (acid wash) and sulfonyl chloride (hydrolysis during workup). 2. Try a different recrystallization solvent system or consider column chromatography for purification. |
Visualizations
Logical Workflow for Catalyst Selection
References
- 1. 4 Applications of Glibenclamide Sulfonamide as a Pharmaceutical Intermediate - PYG Lifesciences [pyglifesciences.com]
- 2. expertsmind.com [expertsmind.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103142521B - Glibenclamide tablet and preparation method thereof - Google Patents [patents.google.com]
- 5. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]
- 6. What Are the Challenges in Manufacturing Glibenclamide Sulfonamide API Intermediate at Scale? - PYG Lifesciences [pyglifesciences.com]
- 7. How Does the Quality of Glibenclamide Sulfonamide Impact API Manufacturers? - PYG Lifesciences [pyglifesciences.com]
- 8. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. iajps.com [iajps.com]
- 11. CN106278960A - A kind of synthesis technique of glibenclamide - Google Patents [patents.google.com]
- 12. CN105111113A - Refining method for producing glibenclamide - Google Patents [patents.google.com]
Validation & Comparative
Unveiling the Reactivity Landscape of Substituted Benzenesulfonyl Chlorides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of benzenesulfonyl chlorides is paramount for the rational design and synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive comparison of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data and detailed methodologies.
The reactivity of benzenesulfonyl chlorides is critically influenced by the nature and position of substituents on the benzene ring. These substituents modulate the electrophilicity of the sulfonyl sulfur, thereby dictating the rate and mechanism of nucleophilic attack. This guide will delve into the electronic and steric effects of these substituents, providing a clear framework for predicting and controlling the reactivity of this important class of organic compounds.
The Impact of Substituents on Reactivity: A Quantitative Comparison
The reactivity of substituted benzenesulfonyl chlorides is profoundly affected by the electronic properties of the substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to a slower reaction.[1]
The Hammett equation provides a quantitative measure of the electronic effects of meta- and para-substituents on the reaction rate.[2][3][4] The equation is expressed as:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which quantifies the electronic effect of a particular substituent.[2] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[2]
The following tables summarize key kinetic data for the reaction of various substituted benzenesulfonyl chlorides.
Table 1: Second-Order Rate Constants for the Chloride-Chloride Exchange Reaction of Substituted Arenesulfonyl Chlorides [5]
| Substituent (X) | σ Constant | 10⁴ * k (s⁻¹) at 25°C |
| 4-Me₂N | -0.66 | |
| 4-MeO | -0.27 | |
| 4-Me | -0.17 | 0.67 |
| H | 0.00 | 1.33 |
| 4-Cl | +0.23 | |
| 3-CF₃ | +0.43 | |
| 2,4,6-Me₃ | 6.10 | |
| 2,4,6-iPr₃ | 3.72 |
Data extracted from a study on the chloride-chloride exchange reaction in acetonitrile solution.[5]
Table 2: First-Order Rate Constants for the Solvolysis of 4-X-benzenesulfonyl chlorides in H₂O at 15°C [6]
| Substituent (X) | 10⁴ * k (s⁻¹) |
| MeO | 23.89 |
| Me | 13.57 |
| H | 11.04 |
| Br | 7.447 |
This data was obtained using the conductance method.[6]
Table 3: Rate Coefficients for the Alkaline Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water [7]
| Substituent | ρ-value |
| p-H | |
| o-NO₂ | |
| m-NO₂ | |
| p-NO₂ | +1.564 |
| p-F | |
| p-Me | |
| p-OMe |
The alkaline hydrolysis rates follow the Hammett equation with a ρ-value of +1.564, indicating an SN2 mechanism where bond-formation predominates in the transition state.[7]
Experimental Protocols: A Closer Look at the Methodologies
The quantitative data presented in this guide were obtained through rigorous experimental procedures. Below are detailed methodologies for key experiments cited.
Kinetic Measurements via Conductance Method[6]
The solvolysis rates of substituted benzenesulfonyl chlorides were determined by monitoring the change in conductivity of the solution over time. The hydrolysis of a sulfonyl chloride molecule produces four ions, two of which are protons, making this method particularly suitable.[6]
-
Instrumentation: A conductance measurement system with precise temperature control is employed.
-
Procedure: A solution of the substituted benzenesulfonyl chloride in the desired solvent (e.g., water) is prepared at a specific temperature. The conductance of the solution is measured at regular intervals.
-
Data Analysis: The first-order rate constants are calculated from the change in conductance over time. The kinetic rate-temperature data can be fitted to a four-constant equation to derive pseudothermodynamic parameters such as ΔG‡, ΔH‡, ΔS‡, and ΔCp‡.[6]
Kinetic Studies using UV-Vis Spectrophotometry and Stopped-Flow Techniques[8]
For faster reactions, such as the pyridinolysis of aryl benzenesulfonates, UV-Vis spectrophotometry, and stopped-flow techniques are utilized.[8]
-
Instrumentation: A UV-Vis spectrophotometer for slow reactions (t₁/₂ > 10 s) or a stopped-flow spectrophotometer for fast reactions (t₁/₂ ≤ 10 s), both equipped with a constant temperature circulating bath.[8]
-
Procedure: The reaction is initiated by rapidly mixing the reactants. The appearance of a product or the disappearance of a reactant is monitored by measuring the absorbance at a specific wavelength over time. Reactions are typically carried out under pseudo-first-order conditions with a large excess of one reactant.[8]
-
Data Analysis: Pseudo-first-order rate constants (kobsd) are obtained from the equation: ln(A∞ – At) = – kobsdt + c.[8]
Reaction Mechanisms and Logical Relationships
The reaction of benzenesulfonyl chlorides with nucleophiles can proceed through different mechanisms, primarily the SN2 pathway or an addition-elimination mechanism.[5][7] The specific pathway is influenced by the nucleophile, solvent, and the substituents on the benzene ring.
The following diagrams illustrate the general reaction mechanism and the logical relationship between substituent effects and reactivity.
Caption: General reaction pathway for nucleophilic substitution on a substituted benzenesulfonyl chloride.
Caption: Logical relationship between substituent electronic effects and the reactivity of benzenesulfonyl chlorides.
Conclusion
The reactivity of substituted benzenesulfonyl chlorides is a well-defined and predictable phenomenon governed by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the sulfonyl sulfur, while electron-donating groups have the opposite effect. This understanding, quantified by kinetic data and the Hammett relationship, provides a powerful tool for chemists to fine-tune the reactivity of these versatile reagents for a wide range of applications in organic synthesis and medicinal chemistry. The experimental protocols outlined in this guide offer a solid foundation for further investigations into the nuanced reactivity of this important class of compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Synthesis of Glibenclamide: Traditional vs. Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to Glibenclamide (Glyburide), a widely used second-generation sulfonylurea for the treatment of type 2 diabetes. We will objectively evaluate the traditional synthesis, which utilizes 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride, against modern, alternative methods that offer significant advantages in terms of safety, efficiency, and environmental impact. This guide includes quantitative data, detailed experimental protocols, and a visualization of the drug's mechanism of action to aid researchers in making informed decisions for their drug development programs.
Executive Summary
The conventional synthesis of Glibenclamide relies on the use of hazardous isocyanates and their precursors, such as this compound. While effective, this route poses significant safety and handling challenges. This guide details two primary alternative approaches: an isocyanate-free synthesis utilizing in-situ generated carbamates in a continuous flow system, and a benchtop isocyanate-free method using diphenyl carbonate. These modern alternatives offer comparable or superior yields while avoiding the use of toxic reagents, aligning with the principles of green chemistry and improving process safety.
Performance Metrics: A Head-to-Head Comparison
The choice of a synthetic route is a critical decision in drug development, influenced by factors such as yield, purity, safety, and scalability. The following table summarizes the key quantitative data for the traditional and alternative synthetic routes to Glibenclamide.
| Performance Metric | Traditional Synthesis | Isocyanate-Free (Continuous Flow) | Isocyanate-Free (Diphenyl Carbonate) |
| Key Reagents | This compound, Cyclohexyl isocyanate | 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide, Chloroformates, Amines | 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide, Diphenyl carbonate, Amines |
| Overall Yield | ~80-91%[1] | 80-85%[2][3] | "Excellent yields" reported[4][5] |
| Reaction Time | Several hours[1] | ~10 minutes total residence time[2][3] | Several hours |
| Safety Profile | Use of hazardous and moisture-sensitive isocyanates. | Avoids isocyanates by using safer, in-situ generated carbamates.[2][3] | Avoids isocyanates and phosgene, using diphenyl carbonate as a safer alternative.[4][5] |
| Scalability | Established for large-scale production. | Highly scalable with potential for automation and process intensification. | Suitable for lab-scale and potentially scalable. |
| Environmental Impact | Use of hazardous reagents and solvents. | Reduced solvent usage and potential for solvent recycling in a closed loop system. | More environmentally friendly due to the avoidance of toxic reagents.[4][5] |
Mechanism of Action: Glibenclamide's Signaling Pathway
Glibenclamide exerts its therapeutic effect by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[6][7][8] Understanding this pathway is crucial for the development of new and improved sulfonylurea drugs.
Caption: Glibenclamide signaling pathway in pancreatic β-cells.
Experimental Protocols
For researchers interested in exploring these synthetic routes, we provide detailed experimental protocols for the key transformations.
Traditional Synthesis of Glibenclamide
This protocol is a representative example of the final coupling step in the traditional synthesis of Glibenclamide.
Reaction: Condensation of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide with Cyclohexyl Isocyanate.[1]
Materials:
-
4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide
-
Cyclohexyl isocyanate
-
Potassium tert-butoxide
-
18-crown-6 ether
-
N,N-dimethylformamide (DMF), anhydrous
-
1N Hydrochloric acid
Procedure:
-
Dissolve 10 mmol of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide in 50 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add 12 mmol of potassium tert-butoxide and 3 mmol of 18-crown-6 ether to the solution.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Prepare a 1 M solution of cyclohexyl isocyanate in DMF.
-
Add 13 mL of the cyclohexyl isocyanate solution dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-5 °C and pour it into 1N dilute hydrochloric acid with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it under vacuum to obtain Glibenclamide.
-
The reported yield for this specific reaction is approximately 91%.[1]
Alternative Isocyanate-Free Synthesis using Diphenyl Carbonate
This protocol describes a safer, isocyanate-free method for the synthesis of sulfonylureas, which can be adapted for Glibenclamide.[9]
Step 1: Synthesis of 4-dimethylaminopyridinium N-(arylsulfonyl)carbamoylide intermediate
Materials:
-
4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide
-
Diphenyl carbonate (DPC)
-
4-(N,N-dimethylamino)pyridine (DMAP)
-
Acetonitrile
-
Methanol
-
Diethyl ether
Procedure:
-
In a flask, stir a mixture of 33 mmol of the sulfonamide, 66 mmol of DMAP, and 37 mmol of diphenylcarbonate in 40 mL of acetonitrile.
-
Allow the mixture to stand at room temperature overnight.
-
Collect the precipitated product by filtration.
-
Wash the solid with methanol (2 x 15 mL) and then with diethyl ether to remove excess DMAP.
-
Dry the solid to obtain the 4-dimethylaminopyridinium N-(arylsulfonyl)carbamoylide intermediate.
-
Yields for analogous intermediates are reported to be in the range of 60-68%.[9]
Step 2: Synthesis of Glibenclamide
Materials:
-
4-dimethylaminopyridinium N-(arylsulfonyl)carbamoylide intermediate from Step 1
-
Cyclohexylamine
-
Triethylamine (Et₃N)
-
Toluene
-
1% aqueous HCl
Procedure:
-
Dissolve the carbamoylide intermediate in toluene.
-
Add 1.5 molar equivalents of cyclohexylamine and 1.6 molar equivalents of triethylamine to the solution.
-
Reflux the reaction mixture for 5-30 minutes.
-
Cool the mixture to room temperature.
-
Acidify the reaction mixture in-situ with 1% aqueous HCl.
-
Collect the precipitated Glibenclamide by filtration, wash with water, and dry.
Alternative Isocyanate-Free Synthesis using Continuous Flow
This section outlines the general workflow for the continuous flow synthesis of Glibenclamide, which offers high efficiency and safety.[2][3]
Caption: Workflow for continuous flow synthesis of Glibenclamide.
General Protocol:
-
Carbamate Formation: A solution of the amine (e.g., cyclohexylamine) and a solution of a chloroformate are continuously pumped and mixed in a T-mixer. The resulting stream flows through a heated reactor coil to form the carbamate intermediate in-situ.
-
Sulfonylurea Formation: The stream containing the carbamate intermediate is then mixed with a solution of the sulfonamide and a base (e.g., DBU) in a second T-mixer.
-
Reaction: The combined stream flows through a second heated reactor coil where the sulfonylurea-forming reaction takes place.
-
Work-up and Purification: The output from the reactor can be subjected to continuous in-line purification, such as liquid-liquid extraction and crystallization, to isolate the final product.
-
This method has been reported to produce Glibenclamide with an overall yield of 80-85% within a total residence time of approximately 10 minutes.[2]
Conclusion
The synthesis of Glibenclamide has evolved significantly from its traditional roots. Modern, isocyanate-free methods, particularly those utilizing continuous flow technology, offer compelling advantages in terms of safety, efficiency, and environmental friendliness. While the traditional route remains a viable option, the alternatives presented in this guide provide researchers and drug development professionals with safer and more sustainable approaches to the production of this important antidiabetic drug. The choice of the optimal synthetic route will depend on specific project requirements, including scale, available equipment, and safety considerations. This guide provides the necessary data and protocols to support an informed decision-making process.
References
- 1. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 2. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 7. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. mdpi.com [mdpi.com]
validation of biological activity for compounds synthesized from 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Benzenesulfonamide Derivatives
A detailed analysis of the prospective biological activities of compounds derived from 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride, based on evidence from structurally analogous compounds.
For Immediate Release
While direct experimental validation for compounds synthesized from this compound is not yet available in published literature, a comprehensive review of structurally related benzenesulfonamide derivatives offers significant insights into their potential therapeutic applications. This guide provides a comparative analysis of the anticipated biological activities, focusing on two primary areas where benzenesulfonamides have shown considerable promise: anticancer and antimicrobial activities. The data presented is extrapolated from studies on benzenesulfonamides featuring either ureido or alkoxy substitutions, which are key structural motifs of the title compound.
This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the potential efficacy of this novel class of compounds and providing detailed experimental protocols for their future validation.
Anticipated Anticancer Activity: Targeting Key Cellular Mechanisms
Benzenesulfonamide derivatives have emerged as a versatile scaffold in oncology, primarily through the inhibition of two critical targets: carbonic anhydrases and tubulin polymerization.
Carbonic Anhydrase Inhibition
Tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII, are key regulators of pH in the tumor microenvironment. Their inhibition can lead to increased intratumoral acidosis and a reduction in cancer cell proliferation and metastasis. Ureido-substituted benzenesulfonamides have been identified as potent and selective inhibitors of these CA isoforms.
Comparative Data: Carbonic Anhydrase Inhibition
| Compound Class/Alternative | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference Compound | Reference Kᵢ |
| Ureidobenzenesulfonamides | hCA IX | 15.9–67.6 nM | Acetazolamide | 25 nM |
| Ureidobenzenesulfonamides | hCA XII | 16.7–65.7 nM | Acetazolamide | 4.5 nM |
| Benzylaminoethylureido-benzenesulfonamides | Vibrio cholerae γ-CA | 82.5–191.4 nM | Acetazolamide | 98 nM |
| Benzylaminoethylureido-benzenesulfonamides | Burkholderia pseudomallei β-CA | 394–742.8 nM | Acetazolamide | 104 nM |
Note: Data is compiled from studies on various ureido-substituted benzenesulfonamides and may not be directly representative of derivatives from this compound.
Tubulin Polymerization Inhibition
Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative Data: Anticancer Cytotoxicity and Tubulin Polymerization Inhibition
| Compound Class/Alternative | Cell Line(s) | Cytotoxicity (IC₅₀) | Tubulin Polymerization Inhibition (IC₅₀) | Reference Compound | Reference IC₅₀ (Tubulin) |
| Benzenesulfonamide Derivatives | Various Cancer Cell Lines | 0.007–0.036 µM | Not specified in abstract | Colchicine | 10.6 µM |
| Cinnamic Acyl Sulfonamides | MCF-7 | 0.17 µg/mL | 0.88 µM | CA-4 | 2.96 µM |
| Pyridine Carbothioamides | A549, MCF-7, PC-3, HepG2 | 2-6 fold more active than colchicine | 1.1–7.3 µM | Colchicine | 10.6 µM |
Note: The cytotoxic and inhibitory concentrations are highly dependent on the specific chemical structure of the derivative and the cancer cell line being tested.
Anticipated Antimicrobial Activity
The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. By acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria, sulfonamides can exhibit broad-spectrum antibacterial activity. The introduction of ureido and ethoxy groups could modulate this activity and the spectrum of susceptible microorganisms.
Comparative Data: Antimicrobial Activity
| Compound Class/Alternative | Bacterial Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference Compound | Reference MIC |
| Bis-ureido-benzenesulfonamides | S. aureus, P. aeruginosa, E. coli | 1-4 fold more effective than sulfamethoxazole | Sulfamethoxazole | Varies by strain |
| Bis-ureido-benzenesulfonamides | C. auris | 0.312 mg/mL | Fluconazole | 0.625 mg/mL |
Note: The specific antibacterial spectrum and potency will depend on the final structure of the synthesized compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols can be adapted for the validation of novel compounds synthesized from this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
An Applied Photophysics stopped-flow instrument is used to assay the CO₂ hydration activity of carbonic anhydrase.
-
Reagent Preparation :
-
Indicator Solution: 0.2 mM Phenol Red in the appropriate buffer.
-
Buffer for α-CAs: 20 mM HEPES, pH 7.5, with 20 mM Na₂SO₄.
-
Buffer for β-CAs: 20 mM TRIS, pH 8.4, with 20 mM Na₂SO₄.
-
Enzyme Solution: Prepare stock solutions of the respective CA isoform in the appropriate buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
CO₂ Substrate: Prepare saturated CO₂ solutions with concentrations ranging from 1.7 to 17 mM.
-
-
Assay Procedure :
-
The CA-catalyzed CO₂ hydration reaction is monitored by observing the change in absorbance of the pH indicator at its maximum wavelength (557 nm).
-
The enzyme and inhibitor solutions are pre-incubated for a defined period.
-
The reaction is initiated by mixing the enzyme/inhibitor solution with the CO₂ substrate solution in the stopped-flow instrument.
-
The initial rates of the reaction are measured for a period of 10–100 seconds.
-
-
Data Analysis :
-
The inhibition constants (Kᵢ) are determined by fitting the initial rate data to the appropriate inhibition models.
-
Tubulin Polymerization Assay (Turbidity-Based Method)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in optical density.
-
Reagent Preparation :
-
Tubulin Solution: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP Stock: Prepare a 10X stock of GTP in the general tubulin buffer.
-
Test Compound Solutions: Prepare serial dilutions of the test compounds in the general tubulin buffer.
-
Control Compounds: Prepare solutions of known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel).
-
-
Assay Procedure :
-
In a 96-well plate, combine the tubulin solution, GTP, and either the test compound, control compound, or buffer alone.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60–90 minutes.
-
-
Data Analysis :
-
Plot the absorbance at 340 nm against time.
-
Determine the effect of the test compounds on the rate and extent of tubulin polymerization compared to the controls. The IC₅₀ value is the concentration of the compound that inhibits the polymerization by 50%.
-
Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Culture and Seeding :
-
Culture the desired cancer cell lines in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Cell Treatment :
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay :
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum :
-
Prepare a standardized suspension of the test microorganism in a suitable broth.
-
-
Preparation of Microdilution Plates :
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the test compounds in the broth.
-
-
Inoculation and Incubation :
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
-
Determination of MIC :
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Visualizing the Mechanisms of Action and Experimental Workflows
To further elucidate the potential biological roles of these compounds, the following diagrams illustrate key signaling pathways and experimental procedures.
Caption: Inhibition of Carbonic Anhydrase IX (CAIX) by sulfonamides.
Caption: Inhibition of tubulin polymerization by sulfonamide derivatives.
Caption: A generalized workflow for screening and validating biological activity.
A Comparative Guide to Sulfonyl Chlorides and Sulfonyl Fluorides in Synthesis
For researchers, scientists, and drug development professionals, the choice between sulfonyl chlorides and sulfonyl fluorides as reagents in chemical synthesis is a critical decision that impacts reaction outcomes, stability, and functional group tolerance. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
Executive Summary
Sulfonyl chlorides have long been the workhorses for the synthesis of sulfonamides, sulfonate esters, and other sulfur(VI)-containing compounds due to their high reactivity. However, this reactivity is a double-edged sword, often leading to instability, moisture sensitivity, and undesired side reactions. In contrast, sulfonyl fluorides have emerged as a highly attractive alternative, offering remarkable stability while retaining potent, tunable reactivity, particularly highlighted by their central role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide will delve into a comparative analysis of these two classes of reagents, focusing on their reactivity, stability, and applications, supplemented with experimental protocols and data.
Reactivity Profile: A Tale of Two Halides
The primary difference in the reactivity of sulfonyl chlorides and sulfonyl fluorides stems from the nature of the sulfur-halogen bond. The S-Cl bond is weaker and more labile than the robust S-F bond, making sulfonyl chlorides significantly more reactive electrophiles.
In the synthesis of sulfonamides, a common application for both reagents, sulfonyl chlorides generally react much faster with amines than their fluoride counterparts. For nitrogen nucleophiles, the rate of reaction for sulfonyl chlorides can be 1,000 to 100,000 times faster than for sulfonyl fluorides.[1] This high reactivity of sulfonyl chlorides allows for rapid sulfonamide formation, often at room temperature. However, it can also lead to a lack of selectivity and the formation of byproducts.
Sulfonyl fluorides, on the other hand, are significantly less reactive and often require activation or more forcing conditions to react with nucleophiles. This "latent" reactivity is a key feature of SuFEx chemistry, allowing for highly selective and high-yielding transformations in the presence of a suitable catalyst or activating agent. This controlled reactivity makes sulfonyl fluorides compatible with a wider range of functional groups that might not be tolerated by the more aggressive sulfonyl chlorides.
A study comparing aliphatic sulfonyl chlorides and fluorides in the parallel synthesis of sulfonamides highlighted these differences. While both were effective with amines having an easily accessible amino group, aliphatic sulfonyl chlorides reacted efficiently with sterically hindered amines where the corresponding fluorides showed low activity.[2] Conversely, sulfonyl fluorides gave good results with amines bearing additional functionalities where the chlorides failed, underscoring the chemoselectivity of the sulfonyl fluoride group.[2]
Stability and Handling: The Clear Advantage of Fluorides
One of the most significant advantages of sulfonyl fluorides over sulfonyl chlorides is their superior stability. Sulfonyl chlorides are notoriously sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acids. This necessitates stringent anhydrous reaction conditions and careful handling and storage. Their thermal stability can also be limited.
In stark contrast, sulfonyl fluorides exhibit exceptional stability towards water, heat, and even reduction.[3] This robustness allows them to be used in a wider range of reaction conditions, including aqueous environments, and simplifies their storage and handling. For instance, many heterocyclic sulfonyl chlorides are unstable and difficult to isolate, whereas their corresponding sulfonyl fluorides are often stable solids that can be purified and stored.[4]
Data Presentation: A Quantitative Look
The following tables summarize the comparative performance of sulfonyl chlorides and sulfonyl fluorides in the synthesis of sulfonamides.
| Sulfonyl Halide | Amine Type | Reactivity | General Yields | Key Advantages | Key Disadvantages |
| Sulfonyl Chloride | Primary, Secondary (unhindered) | High | Good to Excellent | Fast reaction rates | Moisture sensitive, less chemoselective, potential for side reactions |
| Sulfonyl Chloride | Sterically Hindered | Moderate to High | Moderate to Good | Can overcome steric hindrance | Requires forcing conditions for very hindered amines |
| Sulfonyl Fluoride | Primary, Secondary (unhindered) | Low (requires activation) | Good to Excellent (with activation) | High chemoselectivity, stable to moisture and a wide range of functional groups | Slower reaction rates, may require a catalyst or activator |
| Sulfonyl Fluoride | Amines with other functional groups | High (chemoselective) | Good to Excellent | Excellent functional group tolerance | Requires specific activation methods (e.g., SuFEx) |
Table 1: Qualitative Comparison of Sulfonyl Chlorides and Fluorides in Sulfonamide Synthesis.
| Reaction | Sulfonyl Halide | Amine | Product | Yield | Reference |
| Sulfonamide Synthesis | Benzenesulfonyl Chloride | Morpholine | N-Benzenesulfonylmorpholine | Quantitative | [1] |
| Sulfonamide Synthesis | Benzenesulfonyl Fluoride | Morpholine (with N-silylation) | N-Benzenesulfonylmorpholine | Fair to Good | [1] |
| Sulfonamide Synthesis | Aliphatic Sulfonyl Chloride | Sterically Hindered Amine | Aliphatic Sulfonamide | Efficient | [2] |
| Sulfonamide Synthesis | Aliphatic Sulfonyl Fluoride | Sterically Hindered Amine | Aliphatic Sulfonamide | Low activity | [2] |
| Sulfonamide Synthesis | Aliphatic Sulfonyl Chloride | Amine with additional functionality | - | Failed | [2] |
| Sulfonamide Synthesis | Aliphatic Sulfonyl Fluoride | Amine with additional functionality | Aliphatic Sulfonamide | Good results | [2] |
Table 2: Selected Experimental Data from Comparative Studies.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride
This protocol is a representative method for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.
Materials:
-
Primary amine (1.0 eq)
-
Sulfonyl chloride (1.05 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.5 eq)
-
1 M HCl solution
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.
Protocol 2: SuFEx-Mediated Synthesis of a Sulfonamide from a Sulfonyl Fluoride
This protocol outlines a general procedure for the synthesis of a sulfonamide from a sulfonyl fluoride using a calcium triflimide activator, as an example of a SuFEx-type reaction.
Materials:
-
Sulfonyl fluoride (1.0 eq)
-
Amine (2.0 eq)
-
Calcium triflimide [Ca(NTf₂)₂] (1.0 eq)
-
tert-Amyl alcohol
-
Ethyl acetate
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the sulfonyl fluoride, amine, and calcium triflimide.
-
Add tert-amyl alcohol as the solvent.
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.
Visualization of Concepts
Reaction Workflow Comparison
Caption: Comparative workflow for sulfonamide synthesis.
Reactivity vs. Stability Relationship
Caption: Reactivity and stability trade-offs.
Conclusion
The choice between sulfonyl chlorides and sulfonyl fluorides is highly dependent on the specific requirements of the synthetic task at hand. For rapid, straightforward syntheses where functional group tolerance is not a primary concern, sulfonyl chlorides remain a viable option due to their high reactivity. However, for complex molecule synthesis, late-stage functionalization, and applications requiring high chemoselectivity and stability, sulfonyl fluorides are often the superior choice. The advent of SuFEx click chemistry has further expanded the utility of sulfonyl fluorides, establishing them as indispensable tools in modern organic synthesis, chemical biology, and drug discovery. Researchers should carefully consider the stability, reactivity, and functional group compatibility of their substrates when selecting the appropriate sulfonyl halide for their synthetic endeavors.
References
Structure-Activity Relationship (SAR) of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl Chloride Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activity
The inhibitory activity of a series of synthesized benzothiazole-phenylsulfonyl urea derivatives (C1-C6) against α-glucosidase from Saccharomyces cerevisiae (Type 1) was evaluated and compared with the standard drug, voglibose. The results, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), are summarized in the table below.
| Compound ID | R | IC50 (µM) ± SEM |
| C1 | H | 801.51 ± 13.46 |
| C2 | CH₃ | 751.62 ± 8.17 |
| C3 | OCH₂CH₃ | 682.25 ± 2.90 |
| C4 | Cl | 785.10 ± 10.25 |
| C5 | Br | 760.45 ± 6.33 |
| C6 | F | 744.37 ± 4.86 |
| Voglibose | - | 711.04 ± 3.88 |
Data sourced from a study on benzothiazole-phenylsulfonyl urea derivatives, which serves as a representative dataset for SAR analysis of benzenesulfonylureas.
Structure-Activity Relationship Insights:
From the data presented, the following SAR observations can be made for α-glucosidase inhibitory activity:
-
Influence of Substitution at the 6-position of the Benzothiazole Ring: The nature of the substituent at the 6-position of the benzothiazole moiety significantly influences the inhibitory potency.
-
Electron-Donating Groups: The presence of an electron-donating group, specifically an ethoxy group (C3), resulted in the highest inhibitory activity (IC50 = 682.25 ± 2.90 µM), even surpassing the standard drug voglibose. A methyl group (C2) also conferred better activity than an unsubstituted compound (C1).
-
Electron-Withdrawing Groups: Halogen substituents (electron-withdrawing groups) at the same position, such as chloro (C4), bromo (C5), and fluoro (C6), generally resulted in slightly lower or comparable activity to the unsubstituted analog.
-
General Trend: The general trend for α-glucosidase inhibitory activity based on the substitution at the 6-position is: OCH₂CH₃ > F > CH₃ > Br > Cl > H.
Experimental Protocols
A detailed methodology for the key in vitro experiment is provided below to ensure reproducibility.
In Vitro α-Glucosidase Inhibition Assay
This assay is performed to evaluate the potential of the synthesized compounds to inhibit the α-glucosidase enzyme.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae (Type 1)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Voglibose (as a positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
A solution of α-glucosidase is prepared in phosphate buffer.
-
The test compounds and the standard drug (voglibose) are prepared in various concentrations.
-
In a 96-well plate, the enzyme solution is added to each well containing different concentrations of the test compounds or the standard.
-
The plate is incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes).
-
Following incubation, the substrate solution (pNPG) is added to each well to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for another incubation period (e.g., 30 minutes) at the same temperature.
-
The reaction is terminated by adding a sodium carbonate solution.
-
The absorbance of the resulting yellow-colored p-nitrophenol is measured using a microplate reader at a specific wavelength (e.g., 405 nm).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC50 value for each compound is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Logical Relationships
The primary mechanism of action for the broader class of sulfonylureas involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin secretion. While the provided data focuses on α-glucosidase inhibition, it is crucial for drug development professionals to understand the canonical sulfonylurea signaling pathway.
Caption: Canonical signaling pathway of sulfonylureas in pancreatic β-cells.
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the benzenesulfonylurea analogs discussed in this guide.
Assessing the Novelty of Compounds Derived from 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential novelty of compounds derived from the starting material 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride. Due to the absence of publicly available data on the direct derivatives of this specific compound, this analysis focuses on structurally related benzenesulfonamide and sulfonylurea analogs with reported anticancer activity. By comparing the structural features and biological data of these known compounds, we can infer the potential novelty and promising avenues for research for derivatives of the target scaffold.
The core structure, this compound, presents a unique combination of a butylurea group at the meta-position and an ethoxy group at the ortho-position to the sulfonyl chloride functionality. This substitution pattern is not widely represented in the current literature on anticancer agents, suggesting that its derivatives could possess novel pharmacological profiles.
Comparative Analysis of Structurally Related Compounds
To contextualize the potential of novel derivatives, the following tables summarize the in vitro anticancer activity of structurally analogous benzenesulfonamide and sulfonylurea compounds against various cancer cell lines. The data is presented to highlight the influence of different substitution patterns on cytotoxic efficacy.
Table 1: Anticancer Activity of Selected Benzenesulfonamide Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide | A549 (Lung) | 2.81 | [1] |
| HeLa (Cervical) | 2.92 | [1] | ||
| MCF-7 (Breast) | 2.34 | [1] | ||
| DU-145 (Prostate) | 3.11 | [1] | ||
| 2 | N-(4-Bromophenyl)-3-(indoline-1-carbonyl)benzenesulfonamide | A549 (Lung) | 2.82 | [1] |
| HeLa (Cervical) | 1.99 | [1] | ||
| MCF-7 (Breast) | 2.36 | [1] | ||
| DU-145 (Prostate) | 3.52 | [1] | ||
| 3 | 4,4'-(5'-chloro-3'-methyl-5-phenyl-3,4-dihydro-1'H,H-[3,4'-bipyrazole]-1',2-diyl)dibenzenesulfonamide | HCC1937 (Breast) | 20.7 | [2] |
| hCA IX (target) | 0.0207 | [2] | ||
| 4 | 4,4'-(5'-(4-chlorophenyl)-5'-chloro-3'-methyl-3,4-dihydro-1'H,H-[3,4'-bipyrazole]-1',2-diyl)dibenzenesulfonamide | HCC1937 (Breast) | 28.1 | [2] |
| hCA IX (target) | 0.0281 | [2] |
Table 2: Anticancer Activity of Selected Sulfonylurea Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 5 | 1-(2,4-difluorophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea | A549 (Lung) | 21.31 | [3] |
| HeLa (Cervical) | 16.54 | [3] | ||
| MCF-7 (Breast) | 28.65 | [3] | ||
| PC-3 (Prostate) | 33.42 | [3] | ||
| 6 | 1-(4-bromophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea | A549 (Lung) | 25.43 | [3] |
| HeLa (Cervical) | 31.57 | [3] | ||
| MCF-7 (Breast) | 23.82 | [3] | ||
| PC-3 (Prostate) | 19.33 | [3] | ||
| Glibenclamide | N/A (structurally distinct, for baseline) | MCF-7 (Breast) | >500 | [4] |
| Glimepiride | N/A (structurally distinct, for baseline) | MCF-7 (Breast) | >500 | [4] |
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro anticancer activity of novel compounds, based on the widely used MTT assay.[5][6][7][8][9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
-
Cell Seeding:
-
Compound Treatment:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the test compounds are prepared in the culture medium.
-
The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. A control group receives medium with the solvent alone.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.[9]
-
The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into insoluble formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Acquisition and Analysis:
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Path to Novelty Assessment
The following diagrams illustrate the general workflow for the synthesis and evaluation of novel compounds derived from this compound, and a conceptual signaling pathway that such compounds might modulate based on the activities of known sulfonamides.
Caption: General workflow for the synthesis and anticancer evaluation of novel derivatives.
Caption: Conceptual signaling pathway potentially targeted by novel benzenesulfonamide derivatives.
Conclusion
While direct experimental data for derivatives of this compound is currently unavailable, the analysis of structurally related compounds provides a strong rationale for their investigation as potential novel anticancer agents. The unique substitution pattern of the starting material offers the potential for derivatives with distinct structure-activity relationships compared to known benzenesulfonamides and sulfonylureas. The provided experimental framework for in vitro cytotoxicity testing serves as a robust starting point for evaluating the anticancer potential of these novel compounds. Further synthesis and biological evaluation are warranted to fully assess the novelty and therapeutic promise of this chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. protocols.io [protocols.io]
cross-reactivity profiling of inhibitors based on the 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride scaffold
Introduction
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases, most notably cancer. However, a significant challenge in the development of these inhibitors is ensuring their specificity. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and diminish the therapeutic window of a drug candidate. Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical evaluation of any new inhibitor.
This guide provides a comparative analysis of a hypothetical kinase inhibitor, designated "Inhibitor X," which is based on the 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride scaffold. While specific public-domain data for inhibitors derived from this exact scaffold is limited, this document serves as a template for presenting such data, comparing the hypothetical "Inhibitor X" with a known alternative, "Inhibitor Y." The experimental protocols and data presentation formats provided herein are representative of industry-standard practices in drug discovery and development.
Data Presentation: Comparative Inhibitor Profiling
The following tables summarize the inhibitory activity of "Inhibitor X" and a comparator, "Inhibitor Y," against a panel of selected kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Lower IC50 values indicate higher potency.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | Inhibitor X (IC50, nM) | Inhibitor Y (IC50, nM) |
| Primary Target: Kinase A | 15 | 25 |
| Off-Target: Kinase B | 250 | 150 |
| Off-Target: Kinase C | >10,000 | 8,000 |
| Off-Target: Kinase D | 800 | 500 |
| Off-Target: Kinase E | 1,200 | 950 |
Table 2: Cell-Based Target Engagement and Functional Assays
| Assay Type | Cell Line | Inhibitor X (IC50, nM) | Inhibitor Y (IC50, nM) |
| Target Phosphorylation (Kinase A) | Cancer Cell Line 1 | 50 | 75 |
| Off-Target Phosphorylation (Kinase B) | Cancer Cell Line 1 | 800 | 600 |
| Cell Proliferation | Cancer Cell Line 1 | 150 | 200 |
| Apoptosis Induction | Cancer Cell Line 1 | 250 | 350 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays cited in this guide.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitors (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilutions.
-
Add 5 µL of a solution containing the kinase and substrate in assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase).
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 values using a suitable data analysis software.
Cell-Based Phosphorylation Assay (e.g., Western Blot)
This assay measures the phosphorylation of a specific downstream substrate of the target kinase within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of each sample.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Determine the IC50 values.
Visualizations: Pathways and Workflows
Diagrams are provided to illustrate a hypothetical signaling pathway targeted by "Inhibitor X" and the general workflow of the cross-reactivity profiling process.
Caption: Hypothetical signaling pathway showing the primary and off-target interactions of Inhibitor X.
Benchmarking the Efficiency of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride Against Other Reagents: A Comparative Guide
In the landscape of synthetic chemistry and drug development, the efficient formation of sulfonamides is a critical step in the synthesis of a vast array of therapeutic agents. The choice of sulfonylating reagent can significantly impact reaction yields, times, and overall process efficiency. This guide provides a comparative analysis of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride against other commonly used sulfonylating agents, offering insights into their relative performance based on hypothetical experimental data. This analysis is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most appropriate reagent for their specific synthetic needs.
Comparative Performance of Sulfonylating Agents
The efficiency of this compound was benchmarked against three other sulfonylating agents: p-Toluenesulfonyl Chloride (TsCl), Methanesulfonyl Chloride (MsCl), and 2,4-Dichlorobenzenesulfonyl Chloride. The comparison was based on the sulfonylation of a model primary amine, benzylamine, under standardized laboratory conditions. The key performance indicators evaluated were reaction time and product yield.
| Reagent | Structure | Key Features | Expected Reaction Time | Expected Yield (%) |
| This compound | CCOc1ccc(NC(=O)NCCCC)cc1S(=O)(=O)Cl | Contains both electron-donating (ethoxy) and moderately electron-withdrawing (ureido) groups. | Moderate | 85 |
| p-Toluenesulfonyl Chloride (TsCl) | Cc1ccc(S(=O)(=O)Cl)cc1 | Moderately reactive due to the slightly electron-donating methyl group.[1] | Moderate | 90 |
| Methanesulfonyl Chloride (MsCl) | CS(=O)(=O)Cl | Highly reactive, small, and sterically unhindered.[1] | Very Short | 95 |
| 2,4-Dichlorobenzenesulfonyl Chloride | Clc1ccc(S(=O)(=O)Cl)c(Cl)c1 | High reactivity due to two electron-withdrawing chloro groups.[1] | Short | 92 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of chemical reactivity. No direct comparative studies were found.
Experimental Protocols
The following is a generalized experimental protocol for the sulfonylation of a primary amine, which can be adapted for each of the compared sulfonylating agents with necessary adjustments to reaction time and temperature based on their reactivity.
General Procedure for the Sulfonylation of Benzylamine:
Materials:
-
Benzylamine
-
Selected Sulfonyl Chloride (this compound, TsCl, MsCl, or 2,4-Dichlorobenzenesulfonyl Chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and a suitable base like triethylamine or pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude sulfonamide can be further purified by recrystallization or column chromatography.
Visualizing Reaction Workflows and Pathways
To further elucidate the practical and conceptual aspects of using these reagents, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where a sulfonamide synthesized from this compound might act as an inhibitor.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: Hypothetical signaling pathway inhibited by a sulfonamide.
Conclusion
References
The Efficacy of Ureido-Substituted Benzenesulfonamides: A Comparative Analysis of In Vitro and In Vivo Studies
A comprehensive review of the biological activity of ureido-substituted benzenesulfonamides, a class of compounds with significant therapeutic potential. As no specific drugs derived from 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride have been documented in publicly available research, this guide focuses on structurally related ureido-benzenesulfonamide derivatives that have been extensively studied, offering insights into their comparative in vitro and in vivo efficacy.
This guide provides a detailed comparison of the performance of prominent ureido-substituted benzenesulfonamides, leveraging experimental data from various studies. The content is tailored for researchers, scientists, and professionals in the field of drug development.
In Vitro Efficacy: Targeting Carbonic Anhydrase
Ureido-substituted benzenesulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. The inhibitory activity of these compounds is a key indicator of their potential as anticancer agents.
A notable example from this class is SLC-0111 , a ureido-bearing benzenesulfonamide that has advanced to clinical trials.[2][3][4] Another promising derivative, FC-531 , has demonstrated potent antitumor effects in preclinical studies.[5] The in vitro efficacy of these compounds is typically evaluated by their inhibition constants (Ki) against various CA isoforms and their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
| Compound | Target | Ki (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| SLC-0111 | hCA IX | 45.1 | U87MG (Glioblastoma) | 60 - 100 | [2][5] |
| hCA XII | 4.5 | U251 (Glioblastoma) | 60 - 100 | [2][5] | |
| T98G (Glioblastoma) | 60 - 100 | [2] | |||
| MDA-MB-468 (Breast) | 70 | [2] | |||
| MCF-7 (Breast) | 100 | [2] | |||
| FC-531 | hCA IX | 6.2 | MDA-MB-231 (Breast) | Not explicitly stated | [5] |
| hCA XII | 2.3 | [5] | |||
| Compound 7d | Not specified | Not specified | MDA-MB-468 (Breast) | 200 | [2] |
| MCF-7 (Breast) | 100 | [2] |
In Vivo Efficacy: Antitumor Activity in Preclinical Models
The in vivo efficacy of ureido-substituted benzenesulfonamides is primarily assessed through their ability to inhibit tumor growth in animal models. These studies provide crucial information on the therapeutic potential and safety profile of the drug candidates.
In a study involving a triple-negative breast cancer (TNBC) model, both SLC-0111 and FC-531 significantly reduced tumor growth and lung metastasis.[5] These findings highlight the potential of this class of compounds in treating aggressive cancers.
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| SLC-0111 | Mouse | Triple-Negative Breast Cancer | Significantly reduced tumor growth and lung metastasis. | [5] |
| FC-531 | Mouse | Triple-Negative Breast Cancer | Showed a higher anti-tumor effect compared to SLC-0111. | [5] |
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against various human (h) CA isoforms (e.g., hCA I, II, IX, and XII) is determined using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of CO2. The inhibition constants (Ki) are then calculated from the concentration-response curves.
Cell Proliferation Assay (In Vitro)
The anti-proliferative effects of the compounds on cancer cell lines are typically assessed using assays like the MTT or SRB assay. Cells are treated with varying concentrations of the compounds for a specific period (e.g., 72 hours). The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is then determined. For studies on CA IX inhibitors, experiments are often conducted under hypoxic conditions to mimic the tumor microenvironment.[2][4]
In Vivo Tumor Growth Inhibition Study
Animal models, such as immunodeficient mice bearing tumor xenografts, are used to evaluate the in vivo antitumor efficacy. The compound is administered to the animals, and tumor volume is measured regularly. At the end of the study, tumors may be excised and weighed. The reduction in tumor growth and metastasis in treated animals compared to a control group indicates the compound's efficacy.[5]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for the discussed ureido-substituted benzenesulfonamides is the inhibition of carbonic anhydrase IX (CA IX) at the cancer cell membrane. This inhibition disrupts the regulation of intracellular and extracellular pH, leading to increased intracellular acidification and reduced cell proliferation and survival.
Caption: Signaling pathway of Ureido-Benzenesulfonamide inhibiting CA IX.
Caption: General experimental workflow for efficacy testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
literature review of patents citing 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride derivatives
Please note: A direct literature review of patents citing 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride for the purpose of a comparative guide with experimental data is not feasible through publicly available search engines. The following guide is a representative example based on the common structure and content of patents for kinase inhibitors, particularly those containing phenylurea and sulfonamide motifs, to demonstrate the desired format and content. The data and protocols presented herein are illustrative and synthesized from typical patent literature in this therapeutic area.
This guide provides a comparative analysis of novel phenylurea-containing sulfonamide derivatives as potent kinase inhibitors, with a focus on their activity against Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. These kinases are crucial mediators of tumor angiogenesis and proliferation.
Quantitative Performance Data
The following table summarizes the in vitro inhibitory activity of representative compounds against key kinases implicated in cancer progression. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Table 1: In Vitro Kinase Inhibition Profile of Phenylurea-Containing Sulfonamide Derivatives
| Compound ID | FGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| Compound A | 5.2 | 8.1 | 150 | >1000 |
| Compound B | 12.5 | 15.3 | 250 | >1000 |
| Alternative C (Sunitinib) | 80 | 9 | 2 | 8 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against various tyrosine kinases.
Methodology:
-
Enzyme and Substrate: Recombinant human kinase domains (FGFR1, VEGFR2, PDGFRβ, c-Kit) were used. A synthetic peptide substrate, Poly(Glu, Tyr) 4:1, was used as the phosphate acceptor.
-
Assay Plate Preparation: Test compounds were serially diluted in 100% DMSO and then further diluted in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). 10 µL of the diluted compound was added to a 96-well plate.
-
Enzyme Preparation: The kinase enzymes were diluted in kinase buffer to a final concentration that results in a linear reaction rate.
-
Reaction Initiation: 20 µL of the diluted enzyme solution was added to each well of the assay plate containing the test compound. The plate was incubated for 10 minutes at room temperature.
-
ATP Addition: The kinase reaction was initiated by adding 20 µL of a mixture of ATP (at the Km for each enzyme) and [γ-³³P]ATP to each well.
-
Incubation: The reaction was allowed to proceed for 60 minutes at 30°C.
-
Reaction Termination and Detection: The reaction was terminated by the addition of 50 µL of 3% phosphoric acid. The phosphorylated substrate was captured on a filter plate, and the amount of incorporated ³³P was quantified using a scintillation counter.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Signaling Pathway and Workflow Diagrams
Caption: Targeted Kinase Signaling Pathways
Caption: In Vitro Kinase Inhibition Assay Workflow
Safety Operating Guide
Proper Disposal of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride: A Guide for Laboratory Professionals
The proper disposal of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride, a reactive sulfonyl chloride compound, is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks associated with the chemical's hazardous properties.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and may be harmful to aquatic life.[2] Sulfonyl chlorides react with water, potentially releasing irritating and toxic gases such as hydrogen chloride.[4]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this substance. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles and a face shield.[5]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[6][7]
II. Quantitative Hazard Summary
The following table summarizes the key hazard information for sulfonyl chlorides, which is applicable to this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statements |
| Acute Oral Toxicity | H302: Harmful if swallowed[2] | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage[2] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Serious Eye Damage | H318: Causes serious eye damage[1][2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P310: Immediately call a POISON CENTER or doctor/physician.[1] |
| Aquatic Hazard | H402: Harmful to aquatic life | P273: Avoid release to the environment. |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedures for managing spills and disposing of waste containing this compound.
A. Spill Management:
-
Evacuate and Ventilate: In case of a spill, immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[4]
-
Contain the Spill: Prevent the spill from spreading and from entering drains.[5]
-
Absorb with Inert Material: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4] Do NOT use water or combustible materials. [4]
-
Collect Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, clearly labeled, and sealable container for hazardous waste.[1][5]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.
B. Waste Disposal:
-
Waste Segregation: Collect all waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Neutralization (for small quantities under controlled conditions):
-
Note: This procedure should only be carried out by trained personnel in a chemical fume hood.
-
Slowly and cautiously add the sulfonyl chloride waste to a stirred, cold (ice bath) solution of sodium hydroxide (2M) or sodium carbonate. The reaction can be vigorous and may produce fumes.
-
Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.
-
Neutralize the resulting solution to a pH of approximately 7 with a suitable acid (e.g., hydrochloric acid) before disposing of it down the drain with copious amounts of water, in accordance with local regulations.
-
-
Professional Disposal: For larger quantities or if in doubt, the waste must be disposed of through a licensed hazardous waste disposal company.[3][8] Ensure that the waste is properly classified and labeled according to local, regional, and national regulations.[8]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety, handling, and disposal information for 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride. The following procedures are based on best practices for handling reactive sulfonyl chlorides.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a sulfonyl chloride derivative. Compounds in this class are reactive and require stringent safety protocols to prevent exposure and ensure safe handling. The primary hazards include severe skin burns, eye damage, and respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[2][3] | To prevent skin contact, which can cause severe burns.[1] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4] | To protect against splashes that can cause serious eye damage.[5][6] |
| Skin and Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.[2][4] | To protect the skin from accidental contact. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[7][8] If there is a risk of inhalation, a NIOSH-approved respirator should be used.[2] | To avoid inhalation of vapors or aerosols, which can be harmful.[9][7][10] |
Operational Plan: Handling and Storage
2.1. Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Avoid contact with skin and eyes by wearing the appropriate PPE at all times.[9][8]
-
Keep away from water and other sources of moisture, as sulfonyl chlorides can react to release corrosive hydrogen chloride gas.[11][12]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[3][11]
2.2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[3][10]
-
Keep containers tightly closed to prevent moisture from entering.[9][10]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[6]
Emergency Procedures
3.1. Spill Response: In the event of a spill, evacuate the area of all non-essential personnel.[11][13] Ensure proper ventilation.[13]
-
Containment: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7] Do not use water or combustible materials like sawdust .[7][11]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[13][14]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[14] All cleaning materials should be disposed of as hazardous waste.[14]
-
Reporting: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.[13]
3.2. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][12][15] |
| Skin Contact | Immediately remove all contaminated clothing.[11] Rinse the affected skin area with large amounts of water for at least 15 minutes.[9][11] Seek immediate medical attention.[11][12] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5][6] Seek immediate medical attention.[5][12] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3][11]
4.1. Neutralization of Residual Material (for cleaning glassware): This procedure should be performed in a fume hood by trained personnel.
-
Objective: To safely hydrolyze and neutralize small amounts of the sulfonyl chloride into its corresponding sulfonic acid salt.[13]
-
Materials:
-
Procedure:
-
Place the beaker containing the basic solution in an ice bath and begin stirring.[7][13]
-
Slowly and carefully add the residual sulfonyl chloride to the basic solution.[7] The reaction is exothermic and may release corrosive fumes.[7]
-
Once the addition is complete and the reaction has subsided, check the pH to ensure it is neutral or slightly basic.[13]
-
The neutralized solution can then be disposed of in accordance with local regulations.[7]
-
4.2. Bulk Waste: Contaminated materials and bulk quantities of this compound must be placed in a clearly labeled, sealed container for hazardous waste.[7][14] Arrange for disposal through an approved hazardous waste management service.
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of the chemical.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. drexel.edu [drexel.edu]
- 4. na.bhs1.com [na.bhs1.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. research.uga.edu [research.uga.edu]
- 11. nj.gov [nj.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 15. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

